molecular formula C24H30O11 B1196810 Syringopicroside CAS No. 29118-80-7

Syringopicroside

Cat. No.: B1196810
CAS No.: 29118-80-7
M. Wt: 494.5 g/mol
InChI Key: VBXLWOOOZVFVNF-MUNFHUKUSA-N
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Description

Syringopicroside has been reported in Syringa reticulata with data available.
from leaves of Syringa oblata Lindl.;  structure given in first source

Properties

CAS No.

29118-80-7

Molecular Formula

C24H30O11

Molecular Weight

494.5 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C24H30O11/c1-11-16(27)8-14-15(22(31)32-7-6-12-2-4-13(26)5-3-12)10-33-23(18(11)14)35-24-21(30)20(29)19(28)17(9-25)34-24/h2-5,10-11,14,17-21,23-26,28-30H,6-9H2,1H3/t11-,14+,17+,18+,19+,20-,21+,23-,24-/m0/s1

InChI Key

VBXLWOOOZVFVNF-MUNFHUKUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OCCC4=CC=C(C=C4)O

Canonical SMILES

CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC=C(C=C4)O

Synonyms

syringopicroside

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Syringopicroside in Syringa Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent secoiridoid glucoside found in various Syringa (lilac) species, has garnered significant interest for its diverse bioactive properties, including antibacterial and antioxidant activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the well-characterized pathways of related secoiridoids in the Oleaceae family. It details the key enzymatic steps, precursor molecules, and proposed mechanisms involved in its formation. This document also outlines relevant experimental protocols and presents quantitative data where available, offering a valuable resource for researchers investigating this important natural product.

Introduction

Secoiridoids are a large group of monoterpenoids characterized by a cleaved cyclopentane ring, and they are particularly abundant in the Oleaceae family. This compound is a notable member of this class, consisting of a secoiridoid aglycone, a glucose moiety, and a tyrosol component. Its biosynthesis is a complex process that integrates primary and secondary metabolic pathways, specifically the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway for the iridoid backbone and the shikimate pathway for the tyrosol moiety. While the complete enzymatic sequence for this compound synthesis in Syringa has not been fully elucidated, a proposed pathway can be constructed based on extensive research on analogous compounds like oleuropein in olive (Olea europaea).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Secoiridoid Core: Synthesis of the iridoid precursor, loganin, and its subsequent conversion to a secoiridoid structure.

  • Synthesis of the Phenolic Moiety: Production of tyrosol via the shikimate pathway.

  • Assembly of this compound: Glycosylation of the secoiridoid aglycone and subsequent esterification with tyrosol.

Formation of the Secoiridoid Core

The initial steps of secoiridoid biosynthesis are believed to occur in the plastids and cytosol, starting with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate, the C10 precursor for all monoterpenoids.

  • From GPP to Loganin: GPP undergoes a series of oxidation, reduction, and cyclization reactions to form the iridoid scaffold. Key enzymes in this part of the pathway, characterized in other species, include geraniol synthase (GES) , geraniol 8-hydroxylase (G8H) , 8-hydroxygeraniol dehydrogenase (8-HGD) , and iridoid synthase (ISY) . The pathway proceeds through intermediates such as geraniol, 8-hydroxygeraniol, and nepetalactol to eventually form loganin.

  • Formation of the Secoiridoid Structure: The cyclopentane ring of loganin is cleaved by a secologanin synthase (SLS) , a cytochrome P450-dependent monooxygenase, to yield secologanin.

The following diagram illustrates the proposed pathway from GPP to secologanin.

Secoiridoid_Core_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGD Iridodial Iridodial Oxogeranial->Iridodial ISY Loganin Loganin Iridodial->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS

Figure 1: Proposed biosynthesis of the secoiridoid core.
Synthesis of the Phenolic Moiety: Tyrosol

Tyrosol (4-hydroxyphenylethanol) is derived from the shikimate pathway, which produces aromatic amino acids, including tyrosine.[1][2]

  • From Tyrosine to 4-Hydroxyphenylacetaldehyde: Tyrosine can be converted to 4-hydroxyphenylacetaldehyde (4-HPAA) through two potential routes:

    • Decarboxylation to tyramine by tyrosine decarboxylase (TDC) , followed by deamination.

    • Transamination to 4-hydroxyphenylpyruvate, followed by decarboxylation.

  • Reduction to Tyrosol: 4-HPAA is then reduced by an alcohol dehydrogenase (ADH) to form tyrosol.

The following diagram outlines the biosynthesis of tyrosol from tyrosine.

Tyrosol_Biosynthesis Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TDC HPAA 4-Hydroxyphenylacetaldehyde Tyramine->HPAA Amine Oxidase Tyrosol Tyrosol HPAA->Tyrosol ADH

Figure 2: Proposed biosynthesis of tyrosol.
Final Assembly of this compound

This final stage involves the convergence of the secoiridoid and phenylpropanoid pathways. While the specific enzymes in Syringa are yet to be characterized, the proposed steps are:

  • Glycosylation: The secoiridoid aglycone, likely a derivative of secologanin such as secoxyloganin, is glycosylated by a UDP-dependent glycosyltransferase (UGT) to form a secoiridoid glucoside.

  • Esterification: This glucoside is then esterified with tyrosol, a reaction likely catalyzed by an acyltransferase .

The following diagram illustrates the proposed final assembly of this compound.

Syringopicroside_Assembly Secoxyloganin Secoxyloganin Secoiridoid_Glucoside Secoiridoid Glucoside Secoxyloganin->Secoiridoid_Glucoside UGT This compound This compound Secoiridoid_Glucoside->this compound Acyltransferase Tyrosol Tyrosol Tyrosol->this compound

Figure 3: Proposed final assembly of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. Most available data pertains to the yield of this compound from extractions of Syringa tissues. Research focused on the enzymatic characterization of the pathway is needed to generate data on enzyme kinetics and metabolite flux.

ParameterValueSpecies/ConditionsReference
This compound Yield3.07 ± 0.13 mg/gSyringa oblata leaves, optimized ultrasonic-assisted extraction[3]
This compound MIC2.56 µg/µLAgainst Streptococcus suis[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of various molecular biology and biochemical techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

Workflow:

Gene_Identification_Workflow RNA_Seq Transcriptome Sequencing (RNA-Seq) of Syringa Tissues Homology_Search Homology-based Search for Candidate Genes RNA_Seq->Homology_Search Coexpression_Analysis Co-expression Analysis RNA_Seq->Coexpression_Analysis Candidate_Genes List of Candidate Genes Homology_Search->Candidate_Genes Coexpression_Analysis->Candidate_Genes

Figure 4: Workflow for candidate gene identification.

Protocol:

  • RNA Extraction and Sequencing: Extract total RNA from Syringa tissues known to accumulate this compound (e.g., leaves). Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Transcriptome Assembly: Assemble the sequencing reads de novo to generate a reference transcriptome.

  • Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, KEGG).

  • Homology-based Search: Identify candidate genes by searching the annotated transcriptome for homologs of known secoiridoid and phenylpropanoid biosynthesis genes from other species (e.g., Olea europaea, Catharanthus roseus).

  • Co-expression Analysis: Analyze gene expression patterns across different tissues or developmental stages to identify genes that are co-expressed with known pathway genes.

Functional Characterization of Candidate Enzymes

Workflow:

Enzyme_Characterization_Workflow Cloning Cloning of Candidate Gene into Expression Vector Heterologous_Expression Heterologous Expression (e.g., E. coli, yeast) Cloning->Heterologous_Expression Protein_Purification Purification of Recombinant Protein Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis

Figure 5: Workflow for enzyme functional characterization.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Syringa cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Expression: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).[5][6]

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: Perform in vitro enzyme assays by incubating the purified enzyme with putative substrates and co-factors. For a candidate UGT, substrates would include a secoiridoid aglycone and UDP-glucose. For a candidate acyltransferase, substrates would be the secoiridoid glucoside and tyrosol (or a tyrosol derivative).

  • Product Analysis: Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity of the product.

Conclusion and Future Perspectives

The biosynthesis of this compound in Syringa species represents a fascinating example of the interplay between different metabolic pathways to produce a complex, bioactive natural product. While a definitive pathway has yet to be fully elucidated, the proposed route, based on knowledge from related species, provides a solid framework for future research. The key to unlocking the complete pathway lies in the identification and functional characterization of the specific glucosyltransferases and acyltransferases responsible for the final assembly of this compound. Transcriptome analysis of Syringa species, coupled with heterologous expression and biochemical characterization of candidate enzymes, will be instrumental in achieving this goal. A thorough understanding of the biosynthetic machinery will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable secoiridoids.

References

Syringopicroside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent iridoid glycoside isolated from various Syringa species, has garnered significant interest for its diverse pharmacological activities, notably its antibacterial properties. A thorough understanding of its chemical architecture, including its intricate stereochemistry, is paramount for structure-activity relationship studies, synthetic endeavors, and the development of novel therapeutic agents. This technical guide provides a detailed exposition of the chemical structure and stereochemical configuration of this compound, supported by available spectroscopic data. Furthermore, it outlines comprehensive experimental protocols for its extraction and purification, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure and Stereochemistry

This compound is a complex molecule characterized by a central iridoid skeleton glycosidically linked to a glucose moiety and esterified with a derivative of phenethyl alcohol.

Molecular Formula: C₂₄H₃₀O₁₁[1]

IUPAC Name: 2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

The IUPAC name precisely defines the absolute configuration at each of the nine chiral centers within the molecule, which is crucial for its biological activity. The core structure consists of a cyclopentapyran ring system, characteristic of iridoids.

Structural Elucidation: The structure of this compound has been primarily elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Stereochemical Configuration

The stereochemistry of this compound is explicitly defined in its IUPAC name:

  • Iridoid Core: The cyclopentapyran ring system possesses four contiguous chiral centers at positions 1, 4a, 7, and 7a, with the configurations 1S, 4aS, 7R, and 7aS, respectively.

  • Glucose Moiety: The glucose unit is in the pyranose form and is attached to the iridoid core via an O-glycosidic bond at C-1. The stereocenters of the glucose moiety are 2S, 3R, 4S, 5S, and 6R, corresponding to a β-D-glucopyranosyl unit.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Weight494.49 g/mol
Exact Mass494.17881177 Da
Molecular FormulaC₂₄H₃₀O₁₁[1]
Table 2: Spectroscopic Data
TechniqueDataReference(s)
High-Resolution Mass Spectrometry (HR-MS)
m/z [M-H]⁻493.0 Da[1]
¹H-NMR (Proton NMR) Specific chemical shift and coupling constant data not available in the searched literature.
¹³C-NMR (Carbon NMR) Specific chemical shift data not available in the searched literature.
Optical Rotation
Specific Rotation ([α]D)Specific value not available in the searched literature.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from its natural source, primarily the leaves of Syringa oblata.

Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from plant material.

Materials and Equipment:

  • Dried and powdered leaves of Syringa oblata

  • Deionized water

  • Ultrasonic cell breaker

  • Beakers

  • Filtration apparatus

Protocol:

  • Weigh 1.0 g of S. oblata leaf powder and place it into a beaker.

  • Add a specific volume of deionized water to achieve the desired liquid-to-solid ratio (e.g., 63 mL/g).

  • Immerse the ultrasonic sensor probe approximately 1.5 cm below the liquid surface.

  • Set the ultrasonic parameters to the optimized conditions:

    • Ultrasonic Power: 835 W

    • Ultrasonic Time: 63 minutes

    • Temperature: 60 °C

  • After the extraction is complete, filter the mixture to separate the extract from the plant residue.

  • The resulting aqueous extract can then be concentrated for further purification.

Purification by Macroporous Resin Chromatography

This technique is effective for the enrichment and purification of this compound from the crude extract.

Materials and Equipment:

  • Crude this compound extract

  • HPD-500 or D141 macroporous resin

  • Chromatography column

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Peristaltic pump

Protocol:

  • Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol and then washing thoroughly with deionized water to remove any impurities. Pack the resin into a chromatography column.

  • Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 6.21 mg/mL. Load 30 mL of the sample solution onto the prepared HPD-500 resin column at a flow rate of 1.5 mL/min.

  • Washing: Wash the column with 5 bed volumes (BV) of deionized water to remove unbound impurities such as sugars and polar compounds.

  • Elution: Elute the adsorbed this compound from the column using 5 BV of 40% aqueous ethanol solution at a flow rate of 2 mL/min.

  • Liquid-Liquid Extraction: Collect the eluate and perform liquid-liquid extraction three times with an equal volume of ethyl acetate (50 mL each time, 20 minutes of extraction).

  • Final Product: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. The purity can be assessed by HPLC. After one run with D141 resin, the content of this compound was increased 24-fold from 2.32% to 55.74% with a recovery yield of 92.16%.

Visualizations

Chemical Structure of this compound

Syringopicroside_Structure C1 C O1 O C2 C Aglycone Iridoid Aglycone (Syringopicrosgenin) This compound This compound Aglycone->this compound Core Structure Glucose β-D-Glucopyranose Glucose->this compound O-Glycosidic Bond (C1) Phenethyl_Alcohol 4-Hydroxyphenethyl Alcohol Moiety Phenethyl_Alcohol->this compound Ester Linkage

Caption: Logical relationship of the core components of this compound.

Experimental Workflow for this compound Isolation

Syringopicroside_Isolation_Workflow Start Syringa oblata Leaves Grinding Grinding to Powder Start->Grinding Extraction Ultrasonic-Assisted Extraction (Water, 60°C, 835W, 63 min) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Crude_Extract Crude Aqueous Extract Filtration1->Crude_Extract Residue Plant Residue Filtration1->Residue Resin_Chromatography Macroporous Resin Chromatography (HPD-500 / D141) Crude_Extract->Resin_Chromatography Washing Wash with Deionized Water Resin_Chromatography->Washing Elution Elute with 40% Ethanol Resin_Chromatography->Elution Impurities1 Polar Impurities Washing->Impurities1 Eluate This compound-rich Eluate Elution->Eluate LLE Liquid-Liquid Extraction (Ethyl Acetate) Eluate->LLE Final_Product Purified this compound LLE->Final_Product Aqueous_Phase Aqueous Phase LLE->Aqueous_Phase

Caption: Workflow for the isolation and purification of this compound.

References

Syringopicroside: A Technical Guide to its Antibacterial and Anti-Biofilm Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial and anti-biofilm activities of Syringopicroside, a naturally occurring iridoid glycoside. The information presented is curated from recent scientific literature to support research and development efforts in the discovery of novel antimicrobial agents. This document details the quantitative antimicrobial efficacy, comprehensive experimental methodologies, and the proposed mechanism of action of this compound.

Quantitative Antimicrobial and Anti-Biofilm Activity

This compound has demonstrated significant inhibitory and bactericidal effects against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus suis. Furthermore, it has shown potent activity in preventing the formation of bacterial biofilms, a key factor in chronic and recurrent infections.

Table 1: Antibacterial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)In Vivo Efficacy
Staphylococcus aureus (MRSA)1.28 mg/mL[1]Not ReportedIncreased survival rate in MRSA-infected mice from 42.8% to 92.8%[2][3]
Streptococcus suis2.56 µg/µL[1][4]Not ReportedNot Reported
Table 2: Anti-Biofilm Activity of this compound against Streptococcus suis
Concentration (as a fraction of MIC)Biofilm Inhibition (%)
1/2 MICSignificant Inhibition
1/4 MICSignificant Inhibition
1/8 MICSignificant Inhibition
1/16 MICSignificant Inhibition
(Note: A study reported that sub-inhibitory concentrations of this compound (1/2, 1/4, 1/8, and 1/16 MIC) significantly inhibited the biofilm formation of S. suis in a concentration-dependent manner.[1] Specific percentage values were not provided in the abstract.)

Experimental Protocols

This section outlines the detailed methodologies for assessing the antibacterial and anti-biofilm properties of this compound, based on established protocols.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination bacterial_culture Bacterial Culture (Mid-log phase) standardized_inoculum Standardize Inoculum (~5x10^5 CFU/mL) bacterial_culture->standardized_inoculum syringopicroside_stock This compound Stock Solution serial_dilution Two-fold Serial Dilution in 96-well plate syringopicroside_stock->serial_dilution inoculation Inoculate wells with standardized inoculum standardized_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_reading Read MIC (Lowest concentration with no visible growth) incubation->mic_reading subculture Subculture from clear wells onto agar plates mic_reading->subculture mbc_incubation Incubate at 37°C for 24h subculture->mbc_incubation mbc_reading Read MBC (≥99.9% killing) mbc_incubation->mbc_reading

Workflow for MIC and MBC Determination.
Anti-Biofilm Activity Assay (Crystal Violet Method)

The ability of this compound to inhibit biofilm formation is quantified using the crystal violet staining assay.

Protocol:

  • Preparation of Bacterial Inoculum and this compound Dilutions: Similar to the MIC protocol, a standardized bacterial inoculum and serial dilutions of this compound at sub-MIC concentrations are prepared in a 96-well flat-bottom microtiter plate. Tryptic Soy Broth (TSB) supplemented with glucose is often used to promote biofilm formation.

  • Incubation: The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

  • Fixation: The remaining biofilms are fixed with methanol for 15 minutes.

  • Staining: The wells are stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Excess stain is removed by washing with deionized water.

  • Solubilization: The stain bound to the biofilm is solubilized with 30% acetic acid.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570 nm. The percentage of biofilm inhibition is calculated relative to the control wells (without this compound).

Proposed Mechanism of Action

Molecular docking studies have suggested a potential mechanism for the anti-biofilm activity of this compound against Streptococcus suis. It is proposed that this compound interacts with the Orfy protein, a transcriptional regulator belonging to the GntR family. Recent research on GntR family proteins in S. suis has elucidated a signaling pathway that is likely inhibited by this compound.

The GntR transcriptional regulator in S. suis is phosphorylated by a Serine/Threonine Kinase (STK). This phosphorylation event inhibits the ability of GntR to activate the transcription of the nox gene, which encodes for NADH oxidase. NADH oxidase is crucial for the bacterium's ability to resist oxidative stress. By binding to the GntR protein, this compound is hypothesized to mimic the effect of phosphorylation, leading to the downregulation of nox transcription. This, in turn, would impair the bacterium's defense against oxidative stress, a critical factor for survival and biofilm formation within the host.

G cluster_pathway Proposed Signaling Pathway of this compound Action This compound This compound GntR GntR Protein (Transcriptional Regulator) This compound->GntR Binds to and inhibits nox_gene nox gene GntR->nox_gene Activates transcription NADH_oxidase NADH Oxidase nox_gene->NADH_oxidase Encodes Oxidative_Stress_Resistance Oxidative Stress Resistance NADH_oxidase->Oxidative_Stress_Resistance Contributes to Biofilm_Formation Biofilm Formation Oxidative_Stress_Resistance->Biofilm_Formation Promotes

Proposed mechanism of this compound action.

Conclusion

This compound exhibits promising antibacterial and anti-biofilm properties, particularly against pathogenic bacteria such as MRSA and S. suis. The available data suggests that its mechanism of action may involve the disruption of key regulatory pathways essential for bacterial virulence and survival. The detailed protocols provided herein offer a foundation for further investigation and characterization of this compound and its analogues as potential therapeutic agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling the Antibacterial Strategy of Syringopicroside Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of Syringopicroside's mechanism of action against gram-positive bacteria. This compound, a naturally occurring iridoid glucoside, has demonstrated notable antibacterial properties, particularly against clinically relevant gram-positive pathogens. This document collates available quantitative data, details established experimental protocols for its study, and visualizes its proposed molecular interactions and experimental workflows, offering a comprehensive resource for ongoing research and development in the field of novel antimicrobial agents.

Quantitative Antimicrobial Activity

This compound has shown selective efficacy against certain gram-positive bacteria. The available Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is summarized below.

Gram-Positive BacteriumStrainMIC (mg/mL)Reference
Streptococcus suisNot Specified2.56[1][2]
Staphylococcus aureusMethicillin-Resistant (MRSA)1.28[1]
Staphylococcus xylosusNot SpecifiedActivity Presented[2]

Further research is required to establish the MIC values of this compound against a broader range of gram-positive bacteria, including other species of Staphylococcus and Enterococcus.

Core Mechanism of Action: Biofilm Inhibition in Streptococcus suis

Current research strongly indicates that a primary mechanism of action of this compound against Streptococcus suis is the inhibition of biofilm formation.[1][2] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics.

This compound has been shown to significantly inhibit the formation of S. suis biofilms at sub-inhibitory concentrations (ranging from 1/2 to 1/16 of the MIC) in a dose-dependent manner.[1] Scanning Electron Microscopy (SEM) analysis has visually confirmed that treatment with this compound disrupts the formation of the characteristic multi-layered, three-dimensional structure of the S. suis biofilm.[1]

Molecular Target: The Orfy Protein

Molecular docking studies have identified the Orfy protein as a likely molecular target for this compound within S. suis.[1] The Orfy protein is a transcriptional regulator belonging to the GntR family, which plays a crucial role in controlling the expression of the capsular polysaccharide (CPS) synthesis (cps) gene cluster.[1] CPS is a vital component of the S. suis biofilm matrix.

The proposed mechanism suggests that this compound binds to the Orfy protein, inducing a conformational change that subsequently downregulates the expression of the cps gene cluster. This leads to a reduction in CPS production and, consequently, an impaired ability of the bacteria to form a robust biofilm. The calculated binding affinity of this compound to the Orfy protein is a favorable -9.182 kcal/mol.[1]

The specific molecular interactions predicted by the docking model include:

  • Hydrogen Bonds: with residues LYS25, ASN54, GLY63, and LYS386.[1]

  • Hydrophobic Interactions: with multiple residues including ILE56, TYR57, ALA58, VAL59, TYR64, TYR65, LEU67, ILE380, PHE384, TYR389, HE390, TYR416, and LEU417.[1]

  • π-π Stacking: with the residue TYR57.[1]

Potential for Broader Mechanisms

While the antibiofilm activity is the most well-documented mechanism, it is plausible that this compound exerts its antibacterial effects through other pathways, which remain to be fully elucidated. The activity of structurally related natural compounds suggests potential for:

  • Cell Membrane Disruption: A related compound, syringic acid, has been shown to disrupt the cell membrane of bacteria.[3] Further investigation is warranted to determine if this compound shares this activity.

  • Enzyme Inhibition: The interaction with the Orfy protein suggests a capacity for enzyme inhibition. It is possible that this compound could inhibit other essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are common targets for antibiotics.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]) to a high concentration (e.g., 10.24 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the gram-positive bacterial strain in an appropriate broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Antibiofilm Assay

The crystal violet assay is a common method for quantifying biofilm formation.

Protocol:

  • Biofilm Formation: In a 96-well flat-bottomed microtiter plate, add 100 µL of bacterial suspension (adjusted to 1 x 10⁷ CFU/mL) and 100 µL of broth containing sub-inhibitory concentrations of this compound (e.g., 1/2, 1/4, 1/8, and 1/16 MIC). Include a control with no this compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Fix the biofilms by air-drying the plate or by adding 200 µL of methanol to each well for 15 minutes.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile deionized water until the control wells are colorless.

  • Solubilization: Add 200 µL of 33% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

Scanning Electron Microscopy (SEM) of Biofilms

SEM provides high-resolution imaging of the biofilm structure.

Protocol:

  • Biofilm Growth on Substrate: Grow bacterial biofilms on a suitable substrate (e.g., glass coverslips or plastic discs) in the presence and absence of this compound (at a sub-inhibitory concentration, e.g., 1/2 MIC) for 24-48 hours.

  • Fixation: Gently wash the substrates with PBS and then fix the biofilms with a solution of 2.5% glutaraldehyde in a cacodylate or phosphate buffer for at least 2 hours at 4°C.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting 10-15 minutes.

  • Critical Point Drying: Subject the samples to critical point drying to preserve the three-dimensional structure of the biofilm.

  • Sputter Coating: Coat the dried samples with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • Imaging: Observe the samples under a scanning electron microscope at an appropriate accelerating voltage.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol (using AutoDock Vina):

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (Orfy protein). If an experimental structure is unavailable, a homology model can be generated. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Obtain the 3D structure of this compound (the ligand) from a database like PubChem.[6] Optimize its geometry and assign rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the active site of the Orfy protein.

  • Docking Simulation: Run the AutoDock Vina docking algorithm to predict the binding poses of this compound within the defined grid box.

  • Analysis of Results: Analyze the predicted binding poses based on their binding energies and interactions with the protein residues. Visualize the best-ranked pose to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Syringopicroside_Mechanism cluster_inhibition Inhibitory Action This compound This compound Orfy_Protein Orfy Protein (Transcriptional Regulator) This compound->Orfy_Protein Binds to This compound->Orfy_Protein Inhibition CPS_Gene_Cluster cps Gene Cluster Orfy_Protein->CPS_Gene_Cluster Regulates Expression CPS_Synthesis Capsular Polysaccharide (CPS) Synthesis CPS_Gene_Cluster->CPS_Synthesis Leads to Biofilm Biofilm Formation CPS_Synthesis->Biofilm Essential for

Figure 1. Proposed signaling pathway of this compound's antibiofilm action in S. suis.

MIC_Workflow start Start prep_s Prepare this compound Stock Solution start->prep_s prep_b Prepare Bacterial Inoculum start->prep_b serial_dilute Perform Serial Dilution in 96-well Plate prep_s->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_b->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antibiofilm_Workflow start Start grow_biofilm Grow Biofilm in 96-well Plate with/without this compound start->grow_biofilm wash1 Wash with PBS to remove Planktonic Cells grow_biofilm->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess Stain stain->wash2 solubilize Solubilize bound Stain wash2->solubilize measure Measure Absorbance (570-595 nm) solubilize->measure end End measure->end

Figure 3. Experimental workflow for the crystal violet antibiofilm assay.

References

In Vitro Cytotoxicity of Syringopicroside on Mammalian Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent secoiridoid glycoside isolated from plants of the Syringa genus, particularly Syringa oblata, is emerging as a compound of interest for its potential bioactivities. While research has extensively focused on its antibacterial properties, investigations into its cytotoxic effects against mammalian cell lines are still in nascent stages. This technical guide consolidates the current understanding of the in vitro cytotoxicity of this compound and related compounds, providing a framework for future research. Due to the limited direct studies on this compound, this guide draws upon data from extracts of Syringa oblata and structurally similar secoiridoid glycosides to infer potential mechanisms and experimental designs.

Introduction to this compound

This compound is a key bioactive constituent of Syringa oblata, a plant used in traditional medicine.[1] Structurally, it belongs to the secoiridoid glycoside family, which is known for a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. Recent interest has shifted towards evaluating the anticancer potential of this class of compounds. This guide will explore the available data on the in vitro cytotoxicity of this compound and its related compounds against various mammalian cell lines.

Quantitative Cytotoxicity Data

Direct quantitative data on the cytotoxicity of purified this compound is scarce in publicly available literature. However, studies on extracts from Syringa oblata and other related compounds provide valuable insights into its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of related compounds and extracts on several mammalian cancer cell lines.

Compound/ExtractCell LineCell TypeIC50 Value (µg/mL)Reference
SyringinHepG2Human Liver Cancer40.13[1]
SyringinPC-3Human Prostate Cancer88.08[1]
Syringa oblata ExtractHeLaHuman Cervical Cancer28.89 (daphnoretin)[2]

Note: The data presented is for compounds structurally or source-related to this compound and may not be directly representative of this compound's specific activity. Further studies with purified this compound are necessary to establish its precise cytotoxic profile.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the assessment of in vitro cytotoxicity, adapted for the potential study of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549) and a normal mammalian cell line (e.g., HEK293) should be used to assess both cytotoxicity and selectivity.

  • Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Apoptotic Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways and Visualizations

While the specific signaling pathways for this compound-induced cytotoxicity are yet to be elucidated, related secoiridoid glycosides are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of a novel compound like this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis cluster_validation Validation start This compound Treatment (Various Concentrations) viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle normal_cells Cytotoxicity on Normal Mammalian Cells ic50->normal_cells western_blot Western Blot (Bcl-2, Bax, Caspases) apoptosis->western_blot apoptotic_pathway cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Syringopicroside: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringopicroside, a prominent iridoid glycoside extracted from the leaves of Syringa species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. A thorough understanding of its physicochemical characteristics, particularly its solubility and stability in various solvent systems, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the formulation and development of this compound-based pharmaceuticals.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and is a fundamental consideration in the design of dosage forms and delivery systems. This compound, being a glycoside, exhibits a degree of polarity that influences its solubility in different solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in various common solvents are summarized in the table below. This information is essential for selecting appropriate solvent systems for extraction, purification, formulation, and analytical studies.

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)55[1]111.23[1]Not SpecifiedSonication is recommended to facilitate dissolution[1].
Ethanol-Water (70:30, v/v)2.903~5.87Not SpecifiedThis value represents the concentration in an eluent after desorption from a resin, indicating good solubility in this mixture[1].
Water (Aqueous Extract)4.92~9.95Not SpecifiedThis concentration was achieved in a concentrated aqueous extract, suggesting moderate aqueous solubility[1].
Experimental Protocol for Solubility Determination

A standardized experimental protocol for determining the solubility of this compound is outlined below. This method, commonly known as the shake-flask method, is a reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The amount of solid added should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate (Shake at constant temp) A->B C Allow to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Solubility Determination Workflow

Stability Profile of this compound

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

General Stability Information

Based on available supplier information, this compound exhibits the following long-term stability:

FormStorage ConditionDuration
Powder-20°C3 years[1]
In solvent-80°C1 year[1]

It is important to note that the specific solvent for the one-year stability data was not specified.

One study on the extraction of this compound suggests that temperatures exceeding 60°C may lead to its degradation[2]. This indicates a potential for thermal lability.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to promote degradation. The following are general protocols for subjecting this compound to various stress conditions.

Objective: To assess the stability of this compound in acidic and basic aqueous solutions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • pH meter

  • Water bath or incubator

Procedure:

  • Prepare solutions of this compound in water.

  • To separate aliquots of the this compound solution, add an equal volume of the acidic or basic solution to achieve the desired final concentration of the stressor.

  • Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C) for a specified duration.

  • At predetermined time points, withdraw samples, neutralize them if necessary, and dilute them for HPLC analysis.

  • Analyze the samples to determine the remaining concentration of this compound and to detect the formation of any degradation products.

G cluster_1 Hydrolytic Degradation Pathway This compound This compound Acid Acidic Conditions (e.g., HCl) This compound->Acid Base Basic Conditions (e.g., NaOH) This compound->Base Degradation_Products Hydrolytic Degradation Products Acid->Degradation_Products Base->Degradation_Products

Hydrolytic Degradation Pathway

Objective: To evaluate the susceptibility of this compound to oxidation.

Materials:

  • This compound solution of known concentration

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

Procedure:

  • Prepare a solution of this compound.

  • Add a specified volume of H₂O₂ solution to the this compound solution.

  • Store the mixture at room temperature or a slightly elevated temperature, protected from light.

  • Monitor the reaction at various time intervals by withdrawing samples, quenching the reaction if necessary (e.g., by adding sodium bisulfite), and analyzing by HPLC.

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound solution and solid sample

  • Photostability chamber equipped with a light source capable of emitting both visible and UV light (as per ICH Q1B guidelines)

  • Control samples wrapped in aluminum foil

Procedure:

  • Place both solid and solution samples of this compound in the photostability chamber.

  • Expose the samples to a controlled light source for a specified duration or until a certain level of degradation is observed.

  • Simultaneously, keep control samples in the dark at the same temperature.

  • At appropriate time points, analyze both the exposed and control samples by HPLC.

Objective: To determine the stability of this compound at elevated temperatures.

Materials:

  • This compound solid sample and solution

  • Oven or heating block capable of maintaining a constant temperature

Procedure:

  • Place both solid and solution samples of this compound in an oven at a high temperature (e.g., 60°C, 80°C, 100°C).

  • At various time intervals, remove samples and allow them to cool to room temperature.

  • Prepare the samples for HPLC analysis by dissolving the solid in a suitable solvent or diluting the solution.

  • Analyze the samples to quantify the remaining this compound and identify any thermal degradants.

G cluster_2 Forced Degradation Stress Conditions This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (H₂O₂) This compound->Oxidation Photolysis Photolysis (Light) This compound->Photolysis Thermolysis Thermolysis (Heat) This compound->Thermolysis

Forced Degradation Stress Conditions

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. The provided quantitative data, though limited, offers a foundational understanding for researchers. The detailed experimental protocols serve as a practical guide for conducting further studies to generate more comprehensive solubility and stability profiles. Such data is indispensable for the rational design of formulations and for ensuring the quality and efficacy of this compound as it progresses through the drug development pipeline. Further research is warranted to expand the quantitative solubility data in a wider range of pharmaceutically relevant solvents and to perform comprehensive forced degradation studies to fully elucidate the degradation pathways and kinetics of this compound.

References

Syringopicroside: A Technical Guide to Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringopicroside, a secoiridoid glucoside, is a prominent bioactive compound found in various species of the Syringa genus (lilac). Its diverse pharmacological activities have garnered significant interest within the research and drug development communities. Accurate identification and characterization of this compound are paramount for quality control, mechanistic studies, and further development. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) used for the definitive identification of this compound.

Molecular Structure and Properties

  • Molecular Formula: C₂₄H₃₀O₁₁

  • Molecular Weight: 494.5 g/mol [1]

  • IUPAC Name: 2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zIon Type
Negative493.0[M-H]⁻

Note: The observed m/z value is consistent with the calculated molecular weight of this compound.

Experimental Protocol: Mass Spectrometry

A detailed experimental protocol for the mass spectrometric analysis of this compound is outlined below.

Workflow for Mass Spectrometry Analysis of this compound

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample_Extraction Extraction from Syringa Plant Material Purification Chromatographic Purification Sample_Extraction->Purification Crude Extract Sample_Solution Preparation of Sample Solution Purification->Sample_Solution Pure this compound MS_Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) Sample_Solution->MS_Instrument Inject Ionization Electrospray Ionization (ESI) MS_Instrument->Ionization MS_Scan Full Scan Analysis Ionization->MS_Scan Generate Ions MSMS_Scan Tandem MS (MS/MS) for Fragmentation MS_Scan->MSMS_Scan Isolate Precursor Ion Molecular_Ion Determine Molecular Weight ([M-H]⁻) MS_Scan->Molecular_Ion Mass Spectrum Fragmentation_Analysis Analyze Fragmentation Pattern MSMS_Scan->Fragmentation_Analysis Fragmentation Spectrum Structure_Confirmation Confirm Structure Molecular_Ion->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: Workflow for the mass spectrometric analysis of this compound.

  • Instrumentation: High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are recommended for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound, typically in negative ion mode to observe the [M-H]⁻ ion.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

  • Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aglycone
1Data not availableData not availableData not availableCH
3Data not availableData not availableData not availableCH
4Data not availableData not availableData not availableC
5Data not availableData not availableData not availableCH₂
6Data not availableData not availableData not availableCH
7Data not availableData not availableData not availableCH
8Data not availableData not availableData not availableC
9Data not availableData not availableData not availableCH
10Data not availableData not availableData not availableCH₃
11Data not availableData not availableData not availableC=O
Glucose Moiety
1'Data not availableData not availableData not availableCH (anomeric)
2'Data not availableData not availableData not availableCH
3'Data not availableData not availableData not availableCH
4'Data not availableData not availableData not availableCH
5'Data not availableData not availableData not availableCH
6'aData not availableData not availableData not availableCH₂
6'bData not availableData not availableData not availableCH₂
4-Hydroxyphenethyl Moiety
αData not availableData not availableData not availableCH₂
βData not availableData not availableData not availableCH₂
2''/6''Data not availableData not availableData not availableCH (aromatic)
3''/5''Data not availableData not availableData not availableCH (aromatic)

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)Assignment
Aglycone
1Data not availableCH
3Data not availableCH
4Data not availableC
5Data not availableCH₂
6Data not availableCH
7Data not availableCH
8Data not availableC
9Data not availableCH
10Data not availableCH₃
11Data not availableC=O
Glucose Moiety
1'Data not availableCH (anomeric)
2'Data not availableCH
3'Data not availableCH
4'Data not availableCH
5'Data not availableCH
6'Data not availableCH₂
4-Hydroxyphenethyl Moiety
αData not availableCH₂
βData not availableCH₂
1''Data not availableC (aromatic)
2''/6''Data not availableCH (aromatic)
3''/5''Data not availableCH (aromatic)
4''Data not availableC (aromatic)
Experimental Protocol: NMR Spectroscopy

A generalized experimental protocol for the NMR analysis of this compound is provided below.

Workflow for NMR Spectroscopy of this compound

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Pure_Sample Pure this compound NMR_Tube Dissolve in Deuterated Solvent (e.g., CD₃OD, DMSO-d₆) Pure_Sample->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer (e.g., 400-600 MHz) NMR_Tube->NMR_Spectrometer Insert Sample 1D_NMR ¹H NMR ¹³C NMR NMR_Spectrometer->1D_NMR 2D_NMR COSY, HSQC, HMBC 1D_NMR->2D_NMR Process_Spectra Fourier Transform, Phasing, Baseline Correction 1D_NMR->Process_Spectra Raw Data 2D_NMR->Process_Spectra Raw Data Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Processed Spectra Determine_Structure Confirm Connectivity and Stereochemistry Assign_Signals->Determine_Structure

Caption: Workflow for NMR spectroscopic analysis of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra.

  • Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice of solvent can slightly affect the chemical shifts.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart.

Conclusion

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful and definitive approach for the identification and structural elucidation of this compound. High-resolution mass spectrometry confirms the molecular formula, while a complete set of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's unique structure. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important natural product.

References

Methodological & Application

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Syringopicroside from Syringa oblata Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Syringa oblata Lindl., a species of lilac, is a plant of significant interest in traditional medicine.[1] Its leaves are a rich source of various bioactive compounds, including iridoid glucosides, flavonoids, and phenylpropanoids.[1][2][3] Among these, Syringopicroside, an iridoid glucoside, has garnered attention for its notable biological activities, particularly its antibacterial and anti-biofilm properties.[4][5][6][7] Research has demonstrated its efficacy against pathogens like Streptococcus suis and methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

Ultrasonic-assisted extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant materials.[8] This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, leading to cell disruption and enhanced mass transfer of intracellular components into the solvent.[4][8] This process offers several advantages over conventional extraction methods, including shorter extraction times, reduced solvent consumption, and higher yields.[8]

These application notes provide a detailed protocol for the ultrasonic-assisted extraction of this compound from the leaves of Syringa oblata. The protocol is based on optimized parameters determined through single-factor experiments and response surface methodology (RSM), ensuring a high yield of the target compound.[6][7][9]

Experimental Protocols

  • Source: Collect fresh leaves of Syringa oblata.

  • Drying: Air-dry the leaves in a shaded, well-ventilated area until brittle.

  • Grinding: Grind the dried leaves into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Storage: Store the powdered leaf material in an airtight container in a cool, dry place to prevent degradation of bioactive compounds.

This protocol is optimized for maximizing the yield of this compound.

  • Apparatus:

    • Ultrasonic cell breaker or ultrasonic bath with temperature and power control.

    • Beakers or extraction vessels.

    • Analytical balance.

    • Filtration apparatus (e.g., vacuum filtration with Büchner funnel or centrifuge).

  • Reagents:

    • Powdered Syringa oblata leaves.

    • Deionized water (or specified solvent).

  • Procedure:

    • Weigh 1.0 g of powdered Syringa oblata leaves and place it into a beaker.

    • Add the appropriate volume of deionized water to achieve the desired liquid-to-solid ratio (see optimized parameters below).

    • Place the beaker in the ultrasonic apparatus. If using an ultrasonic probe, ensure the probe is submerged approximately 1.5 cm below the liquid surface.[6]

    • Set the extraction parameters to the optimized conditions:

      • Ultrasonic Power: 835 W[6][7][9]

      • Extraction Temperature: 60 °C[6][7][9]

      • Extraction Time: 63 minutes[6][7][9]

      • Liquid-to-Solid Ratio: 63 mL/g[6][7][9]

    • Commence the ultrasonic extraction process.

    • After extraction, separate the supernatant from the plant residue by filtration or centrifugation.

    • Collect the supernatant containing the extracted this compound for further analysis or purification.

  • The concentration of this compound in the extract is typically determined using High-Performance Liquid Chromatography (HPLC).

  • A standard curve is generated using a pure this compound standard.

  • The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.

Data Presentation

The following tables summarize the quantitative data from single-factor experiments and the final optimized conditions for the ultrasonic-assisted extraction of this compound.

Table 1: Effect of Single-Factor Variations on this compound Yield

FactorLevels TestedOptimal Single-Factor LevelReference
Ultrasonic Power500 W, 600 W, 700 W, 800 W, 900 W800 W[4]
Extraction Time30 min, 45 min, 60 min, 75 min, 90 min60 min[4]
Temperature30 °C, 40 °C, 50 °C, 60 °C, 70 °C60 °C[4]
Liquid-to-Solid Ratio30 mL/g, 40 mL/g, 50 mL/g, 60 mL/g, 70 mL/g60 mL/g[4]

Table 2: Optimized Conditions and Yield of this compound

ParameterOptimized Value
Ultrasonic Power835 W[6][7][9]
Extraction Time63 min[6][7][9]
Temperature60 °C[6][7][9]
Liquid-to-Solid Ratio63 mL/g[6][7][9]
Predicted Yield 3.10 mg/g [6]
Experimental Yield 3.07 ± 0.13 mg/g [6][7][9]

Visualizations

signaling_pathway cluster_syringo Mechanism of Action cluster_bacteria Streptococcus suis syringo This compound orfy Orfy Protein (involved in Wzy-dependent pathway) syringo->orfy Inhibits wzy Wzy-dependent Capsular Polysaccharide (CPS) Biosynthesis orfy->wzy Activates abc ABC-dependent CPS Biosynthesis (Compensatory Pathway) wzy->abc Inhibition may upregulate biofilm Biofilm Formation wzy->biofilm Leads to

References

Application Notes and Protocols for Syringopicroside Purification Using Macroporous Resin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syringopicroside, an iridoid glycoside, is a major bioactive constituent found in the leaves of plants from the Syringa genus, such as Syringa oblata Lindl.[1][2]. It has garnered interest for its various pharmacological activities. Traditional methods for its purification, such as solvent partitioning and multiple column chromatography steps using silica gel or C18, are often time-consuming, labor-intensive, and result in low purity and yields[3][4]. Macroporous resin chromatography presents an efficient, cost-effective, and scalable alternative for the enrichment and purification of this compound from crude plant extracts[3][5]. This method leverages the high surface area and specific adsorption properties of the resins to selectively retain the target compound, which can then be eluted with a suitable solvent system, typically an ethanol-water mixture, making the process environmentally friendly[3].

These notes provide detailed protocols for the purification of this compound based on published research, focusing on resin selection, optimization of process parameters, and expected outcomes.

Application Notes

Principle of Separation

Macroporous resins are synthetic polymers with a porous structure and large surface area that can adsorb and desorb molecules based on properties like polarity, molecular size, and specific interactions[6]. For this compound, a moderately polar glycoside, non-polar or weakly polar resins are typically effective. The process involves loading an aqueous crude extract onto a resin-packed column. This compound and other organic molecules are adsorbed onto the resin via forces like van der Waals and hydrogen bonding, while more polar impurities, such as salts and sugars, pass through. After a washing step to remove any remaining polar impurities, the adsorbed this compound is desorbed and collected using an organic solvent, most commonly ethanol at a specific concentration.

Resin Selection

The choice of macroporous resin is critical for achieving high purity and recovery. The ideal resin should exhibit high adsorption and desorption capacity for this compound. A comparative study evaluated six types of macroporous resins: ADS-8, ADS-17, D141, NKA-9, HPD450, and HPD600. Among these, the D141 resin demonstrated the most favorable adsorption and desorption characteristics for this compound purification[7]. Another study successfully utilized HPD-500 resin for the separation and enrichment of this compound[1]. The selection is often based on preliminary static adsorption and desorption tests.

Workflow for this compound Purification

The overall process for isolating this compound involves several key stages, from the initial extraction from plant material to the final purified compound.

G Overall Workflow for this compound Purification cluster_prep Sample Preparation cluster_chrom Macroporous Resin Chromatography cluster_post Post-Purification A Folium syringae Leaves (Ground Powder) B Aqueous Reflux Extraction A->B C Filtration & Concentration B->C D Ethanol Precipitation & Centrifugation C->D E Supernatant Concentration (Crude Extract) D->E F Column Loading (Crude Extract) E->F Load Sample G Washing with Deionized Water F->G H Elution with Ethanol-Water Solution G->H I Collection of This compound Fraction H->I J Solvent Evaporation I->J Process Eluate K Purified this compound J->K

Figure 1. General experimental workflow for this compound purification.

Experimental Protocols

Protocol 1: Purification of this compound using D141 Macroporous Resin

This protocol is adapted from a study that optimized the preparative separation of this compound from Folium syringae leaves[3][7].

1. Materials and Reagents

  • D141 Macroporous Resin

  • Folium syringae leaves, dried and powdered

  • Ethanol (Analytical Grade)

  • Sodium Chloride (NaCl)

  • Deionized Water

  • HPLC system for analysis

2. Preparation of Crude Extract

  • Reflux 500 g of powdered F. syringae leaves with 6000 mL of deionized water for 2 hours. Repeat the extraction twice.

  • Combine the extracted solutions, filter, and concentrate using a rotary evaporator.

  • Add ethanol to the concentrate to a final concentration of 70% (v/v) to precipitate macromolecules.

  • Centrifuge the solution at 6000 rpm for 15 minutes.

  • Collect the supernatant and concentrate it under vacuum to remove the ethanol.

  • Dilute the final concentrated extract with deionized water to a this compound concentration of approximately 6.56 mg/mL for loading onto the column[3].

3. Resin Pre-treatment

  • Soak the D141 resin in 95% ethanol for 24 hours to remove any residual monomers or porogenic agents.

  • Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent[8].

4. Dynamic Column Chromatography The dynamic adsorption and desorption process is key to the purification.

G Dynamic Column Chromatography Protocol start Start load 1. Adsorption (Loading) - Sample: Crude Extract (pH 4) - Flow Rate: 2 BV/h - Volume: 2.8 BV start->load wash 2. Washing (Impurity Removal) - Eluent: Deionized Water - Flow Rate: 2 BV/h - Volume: 4 BV load->wash Waste elute 3. Desorption (Elution) - Eluent: 70% Ethanol - Flow Rate: 2 BV/h - Volume: 6 BV wash->elute Waste collect Collect Eluate Fraction Containing this compound elute->collect end End collect->end

Figure 2. Logical steps of the dynamic chromatography process for purification.
  • Column Packing: Pack a glass column with the pre-treated D141 resin. The column should have a height-to-diameter ratio of approximately 10[3].

  • Equilibration: Equilibrate the column by passing deionized water through it.

  • Adsorption (Loading):

    • Adjust the crude extract pH to 4.0 and the NaCl concentration to 1.5 mol/L[3].

    • Load 2.8 Bed Volumes (BV) of the prepared sample solution onto the column.

    • Maintain a flow rate of 2 BV/h and a temperature of 25°C[3].

  • Washing:

    • Wash the column with 4 BV of deionized water at a flow rate of 2 BV/h to remove unbound impurities[3].

  • Desorption (Elution):

    • Elute the bound this compound from the resin using 6 BV of a 70% ethanol-water (v/v) solution.

    • Maintain the flow rate at 2 BV/h[3].

    • Collect the eluate and monitor the this compound content using HPLC.

5. Resin Regeneration After elution, the resin can be regenerated by washing sequentially with 1N HCl, deionized water, 1N NaOH, and finally deionized water until the effluent is neutral. The regenerated resin can be stored in deionized water for future use.

Protocol 2: Alternative Purification using HPD-500 Macroporous Resin

This protocol is based on a method used to separate and enrich this compound from Syringa oblata Lindl[1].

1. Materials and Reagents

  • HPD-500 Macroporous Resin

  • Crude extract of Syringa oblata leaves

  • Ethanol (40%)

  • Deionized Water

  • Ethyl Acetate

2. Chromatography Procedure

  • Load 30 mL of the sample solution (this compound concentration of 6.21 mg/mL) onto a column packed with HPD-500 resin at a flow rate of 1.5 mL/min[1].

  • Wash the column with 5 BV of distilled water to remove impurities[1].

  • Elute the target compound with 5 BV of 40% ethanol solution at a flow rate of 2 mL/min[1].

  • Collect the eluate. For further purification, the collected liquid can be extracted three times with ethyl acetate[1].

  • Concentrate and dry the final product.

Data Presentation

The following tables summarize the quantitative data from the cited studies, providing a clear comparison of resin performance and purification outcomes.

Table 1: Comparison of Adsorption and Desorption Properties of Different Macroporous Resins for this compound Data adapted from Liu et al., 2010[3][4].

Resin TypePolaritySurface Area (m²/g)Adsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Ratio (%)
D141 Polar 450–500 38.15 35.16 92.16
NKA-9 Polar 400–450 36.21 32.85 90.72
ADS-17Weakly Polar500–60025.4322.1487.06
HPD600Non-polar580–63021.5618.5786.13
HPD450Non-polar450–50019.8916.9885.37
ADS-8Non-polar450–50018.7815.6883.49

Table 2: Optimized Parameters for this compound Purification using D141 Resin Data from Liu et al., 2010[3].

ParameterOptimal Condition
Adsorption
Sample pH4.0
Sample Concentration6.56 mg/mL
Ion Concentration (NaCl)1.5 mol/L
Temperature25°C
Flow Rate2 BV/h
Processing Volume2.8 BV
Desorption
Wash Step4 BV Deionized Water
Elution Solvent70% Ethanol-Water (v/v)
Elution Volume6 BV
Flow Rate2 BV/h

Table 3: Summary of Purification Results for this compound

Resin UsedInitial Purity (%)Final Purity (%)Purity Increase (Fold)Recovery Yield (%)Reference
D141 2.3255.742492.16[3][7]
HPD-500 25.6178.533.1Not Reported[1]

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Syringopicroside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syringopicroside, an iridoid glycoside primarily isolated from the leaves of Syringa oblata Lindl., has garnered significant interest due to its notable biological activities, including antibacterial and anti-inflammatory effects.[1][2] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and various research applications. This document provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound. The chemical formula for this compound is C₂₄H₃₀O₁₁ and it has a molecular weight of 494.49 g/mol .[1][3]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

I. Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient)
Gradient Program 0-10 min: 15% A; 10-25 min: 15-40% A; 25-30 min: 40% A
A: Acetonitrile, B: Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.

5. Preparation of Sample Solutions

  • Extraction from Plant Material:

    • Accurately weigh 1.0 g of powdered plant material (e.g., dried leaves of Syringa oblata) and place it in a flask.

    • Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

II. Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

1. Linearity

The linearity of the method is determined by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150234
25375589
50751123
1001502250
1502253380
2003004510
Regression Equation y = 15012x + 125
Correlation Coefficient (r²) 0.9998

2. Precision

The precision of the method is evaluated by analyzing replicate injections of a standard solution. It is expressed as the relative standard deviation (%RSD).

ParameterIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Retention Time 0.210.35
Peak Area 0.851.23

3. Accuracy

The accuracy of the method is determined by a recovery study. A known amount of this compound standard is added to a pre-analyzed sample, and the mixture is analyzed.

Spiked LevelAmount Added (µg)Amount Found (µg)Recovery (%)%RSD
Low5049.298.41.1
Medium100101.5101.50.9
High150148.899.21.3

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

III. Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material weighing Weighing plant_material->weighing extraction Ultrasonic Extraction (Methanol) weighing->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Inject into HPLC System filtration->injection standard This compound Reference Standard stock_solution Prepare Stock Solution (1 mg/mL in Methanol) standard->stock_solution working_standards Prepare Working Standards (10-200 µg/mL) stock_solution->working_standards working_standards->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (232 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

hplc_logic mobile_phase Mobile Phase (Acetonitrile:Water) pump HPLC Pump (1.0 mL/min) mobile_phase->pump injector Autosampler (10 µL injection) pump->injector column C18 Column (30 °C) injector->column detector UV Detector (232 nm) column->detector data_system Data Acquisition System detector->data_system

Caption: Logical flow of the HPLC system for this compound analysis.

IV. Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound in various samples. This application note provides a comprehensive protocol for researchers and scientists in the field of natural product analysis and drug development. The method's validation demonstrates its reliability and suitability for routine quality control and research purposes.

References

Application Notes and Protocols: Detection of Syringopicroside in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of Syringopicroside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be a robust starting point for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a secoiridoid glycoside found in various plant species, notably in the genus Syringa (lilac). It has garnered scientific interest due to its potential biological activities. Accurate and sensitive detection methods are crucial for the phytochemical analysis of plant extracts containing this compound, as well as for pharmacokinetic studies in drug development. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of this compound.

Experimental Protocols

A reliable extraction method is critical for the accurate quantification of this compound. Ultrasound-assisted extraction is a commonly employed and efficient technique.

  • Materials:

    • Dried and powdered plant material (e.g., leaves of Syringa oblata)

    • 80% Methanol in water (v/v)

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Weigh 1.0 g of the dried plant powder into a centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

    • The sample is now ready for LC-MS/MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.

  • Instrument: Any standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
2.05
10.095
12.095
12.15
15.05
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions: The molecular weight of this compound is 494.49 g/mol . The precursor ion in negative mode will be the deprotonated molecule [M-H]⁻ at m/z 493. Product ions are predicted based on the common fragmentation patterns of secoiridoid glycosides, which typically involve the loss of the glucose moiety and specific cleavages within the aglycone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound49333110015 (optimization recommended)
This compound49316310025 (optimization recommended)

Note: The provided collision energies are typical starting points and should be optimized for the specific instrument used to achieve the best signal intensity.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The following table summarizes typical quantitative data that should be obtained during method validation.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Visualizations

The following diagram illustrates the complete workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plant_Material Dried Plant Material Extraction Ultrasound-Assisted Extraction (80% MeOH) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation Reversed-Phase LC Separation Filtration->LC_Separation MS_Detection ESI-MS/MS Detection (Negative Mode, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

This diagram shows the logical steps and considerations for developing a robust LC-MS/MS method for this compound.

logical_relationship cluster_method_dev Method Development cluster_application Application Compound_Info This compound MW: 494.49 Precursor_Ion Select Precursor Ion [M-H]⁻ = m/z 493 Compound_Info->Precursor_Ion Fragmentation Predict Fragmentation (Loss of Glucose, Aglycone Cleavage) Precursor_Ion->Fragmentation Product_Ions Select Product Ions (e.g., m/z 331, 163) Fragmentation->Product_Ions Optimize_CE Optimize Collision Energy (CE) Product_Ions->Optimize_CE Validation Method Validation (LOD, LOQ, Linearity, etc.) Optimize_CE->Validation LC_Method Develop LC Method (Column, Mobile Phase, Gradient) LC_Method->Validation Routine_Analysis Routine Quantitative Analysis of Plant Extracts Validation->Routine_Analysis

Caption: Key steps in LC-MS/MS method development for this compound.

Application Note: Protocol for Minimum Inhibitory Concentration (MIC) Assay of Syringopicroside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Syringopicroside, an iridoid glycoside, is a major bioactive component found in plants of the Syringa genus.[1] Studies have demonstrated its antibacterial properties, showing inhibitory effects against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus suis.[1][2][3] The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, the most common and accurate technique for this purpose.[5][6] This protocol is essential for researchers evaluating the antibacterial efficacy of this compound for potential therapeutic applications.

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, MRSA, or Streptococcus suis)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[5]

  • Tryptic Soy Agar (TSA) or other appropriate solid medium

  • Sterile 0.85% saline solution

  • Sterile, 96-well, U-bottom or flat-bottom microtiter plates[5]

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL) and single-channel pipettes

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35 ± 2°C)[5]

  • Plate reader (optional, for measuring optical density at 600 nm)

  • Positive control antibiotic (e.g., Vancomycin for MRSA)

  • Vortex mixer

Experimental Protocol

This protocol is based on the standardized broth microdilution method.[7][8]

2.1. Preparation of this compound Stock Solution

  • Dissolve Compound: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) by dissolving the accurately weighed powder in 100% DMSO. Ensure complete dissolution using a vortex mixer. Due to the potential for low aqueous solubility of natural products, initial dissolution in DMSO is recommended.[9]

  • Working Solution: From the DMSO stock, prepare a working solution in sterile CAMHB. For example, to achieve a starting test concentration of 1024 µg/mL, dilute the 10 mg/mL stock appropriately.

    • Note: The final concentration of DMSO in any well should not exceed 1%, as higher concentrations can inhibit bacterial growth. A solvent toxicity control should be performed by testing the highest concentration of DMSO used in the assay against the test organism.

2.2. Preparation of Bacterial Inoculum

  • Primary Culture: From a stock culture, streak the test microorganism onto a TSA plate and incubate for 18-24 hours at 37°C to obtain isolated colonies.[8]

  • Inoculum Suspension: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline. Vortex thoroughly to create a homogenous suspension.

  • Standardize Inoculum Density: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or more sterile saline. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. An OD measurement at 600 nm can also be used for standardization.

  • Final Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8] This typically requires a 1:150 dilution of the standardized suspension. This final inoculum should be used within 30 minutes of preparation.[10]

2.3. Broth Microdilution Assay Procedure (96-Well Plate Setup)

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 200 µL of the this compound working solution (e.g., 1024 µg/mL) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial transfer from column 2 to column 10, discarding the final 100 µL from column 10. This will create a range of concentrations (e.g., 1024 µg/mL down to 2 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no this compound.[8]

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will receive neither the compound nor the inoculum and should remain clear.[8]

  • Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 2.2) to all wells from column 1 to column 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL, and the final concentration of the test compound will be half of the initial concentration in each well.

2.4. Incubation

  • Cover the plate with a lid or seal it in a plastic bag to prevent evaporation.[5]

  • Incubate the plate at 37°C for 18-24 hours in ambient air.[11]

2.5. Determination of MIC

  • Following incubation, examine the plate for bacterial growth. Turbidity (cloudiness) or a pellet at the bottom of the well indicates growth.

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[11][12]

  • The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear. If these controls do not perform as expected, the assay is invalid.

  • (Optional) The optical density at 600 nm (OD₆₀₀) can be read using a microplate reader for a quantitative measurement of growth inhibition. The MIC is the concentration at which a significant reduction in OD₆₀₀ is observed compared to the growth control.[13]

Data Presentation

The results of the MIC assay can be summarized in a table for clear interpretation.

Well ColumnThis compound Conc. (µg/mL)Visual ObservationOD₆₀₀ (Example)Interpretation
1512Clear0.045No Growth
2256Clear0.048No Growth
3128Clear0.051No Growth
4 64 Clear 0.055 No Growth (MIC)
532Turbid0.485Growth
616Turbid0.510Growth
78Turbid0.525Growth
84Turbid0.530Growth
92Turbid0.535Growth
101Turbid0.540Growth
110 (Growth Control)Turbid0.550Valid Growth
120 (Sterility Control)Clear0.040Valid Sterility

In this example, the MIC of this compound is determined to be 64 µg/mL.

Visualization

The following diagram illustrates the experimental workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_results Phase 3: Incubation & Reading stock Prepare this compound Stock & Working Solutions serial_dilution Perform 2-Fold Serial Dilution (Wells 1-10) stock->serial_dilution inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate (100µL to Wells 1-11) inoculum->add_inoculum plate_prep Add 100µL Broth (Wells 2-12) plate_prep->serial_dilution controls Setup Controls: Growth (Well 11) Sterility (Well 12) serial_dilution->controls controls->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Visually Inspect for Turbidity & Determine MIC incubate->read_mic

References

Application Notes and Protocols: Crystal Violet Assay for Assessing Syringopicroside's Effect on Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria is a coordinated process regulated by intricate signaling pathways. Consequently, the identification of novel compounds that can inhibit biofilm formation is a crucial area of research for the development of new therapeutic strategies. Syringopicroside, a natural compound, has demonstrated potential as a biofilm inhibitor. This document provides a detailed protocol for utilizing the crystal violet assay to quantify the effect of this compound on bacterial biofilm formation, along with relevant data and a depiction of a generalized biofilm signaling pathway that may be targeted.

Data Presentation

The inhibitory effect of this compound on the biofilm formation of Streptococcus suis has been quantified, demonstrating a concentration-dependent response. The minimal inhibitory concentration (MIC) of this compound against S. suis was determined to be 2.56 µg/µL.[1] Sub-inhibitory concentrations of this compound were shown to significantly inhibit biofilm formation.[1]

This compound Concentration (as a fraction of MIC)Biofilm Inhibition (%)Statistical Significance (p-value)
1/2 MIC (1.28 µg/µL)Significant Inhibitionp < 0.05
1/4 MIC (0.64 µg/µL)Significant Inhibitionp < 0.05
1/8 MIC (0.32 µg/µL)Significant Inhibitionp < 0.05
1/16 MIC (0.16 µg/µL)Significant Inhibitionp < 0.05

Note: The exact percentage of inhibition at each concentration was not specified in the provided search results, but the significant inhibitory effect was noted.

Experimental Protocols

Crystal Violet Assay for Biofilm Quantification

This protocol details the steps to assess the effect of this compound on bacterial biofilm formation using a crystal violet staining method in a 96-well microtiter plate format.[2][3][4]

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., Streptococcus suis, Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO, water)

  • Phosphate-buffered saline (PBS) or sterile distilled water

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol for solubilization

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically inoculate a single colony of the desired bacterial strain into 5 mL of the appropriate growth medium.

    • Incubate overnight at the optimal temperature for the bacterium (e.g., 37°C) with shaking.

    • The following day, dilute the overnight culture in fresh medium to a starting optical density (OD) at 600 nm of approximately 0.02-0.05.

  • Plate Setup and Incubation:

    • In the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.

    • Add varying concentrations of this compound to the wells. It is recommended to test a range of sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8, 1/16 MIC).[1]

    • Include positive control wells (bacteria with medium and solvent control) and negative control wells (medium only).

    • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Washing:

    • After incubation, carefully discard the planktonic (free-floating) bacteria by inverting the plate and gently shaking.

    • Wash the wells twice with 150-200 µL of PBS or sterile distilled water to remove any remaining non-adherent cells.[3] Be gentle to avoid dislodging the biofilm.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[4]

  • Washing:

    • Carefully remove the crystal violet solution.

    • Wash the wells again twice with PBS or sterile distilled water to remove excess stain.

  • Solubilization:

    • Dry the plate, for instance by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[4]

    • Incubate for 10-30 minutes at room temperature, with gentle shaking if necessary, to ensure complete solubilization.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate.[4]

    • Measure the absorbance at 590 nm using a microplate reader.

    • The absorbance value is directly proportional to the amount of biofilm formed.

Visualizations

Experimental Workflow for Crystal Violet Assay

Crystal_Violet_Assay_Workflow cluster_prep Preparation cluster_incubation Biofilm Growth cluster_staining Staining & Quantification start Bacterial Inoculum Preparation treatment Addition of Bacteria & this compound to 96-well Plate start->treatment incubation Incubation (24-48h) treatment->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 stain Crystal Violet Staining wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilization of Bound Stain wash2->solubilize read Absorbance Measurement (590 nm) solubilize->read

Caption: Workflow of the crystal violet assay for biofilm quantification.

Generalized Signaling Pathway for Biofilm Formation and Potential Inhibition

Biofilm formation is a complex process regulated by various signaling pathways, which can be potential targets for inhibitory compounds like this compound.[5][6] Key mechanisms include quorum sensing and two-component signal transduction systems that often modulate the intracellular levels of the second messenger cyclic di-GMP (c-di-GMP).[7][8] High levels of c-di-GMP generally promote biofilm formation, while low levels favor a planktonic lifestyle.[8]

Biofilm_Signaling_Pathway cluster_input Environmental Signals cluster_regulation Regulatory Network cluster_output Biofilm Phenotype signals Nutrient Levels, Host Factors, Surface Contact tcs Two-Component Systems (TCS) signals->tcs Sensing qs Quorum Sensing (QS) signals->qs Sensing cdigmp Cyclic di-GMP Metabolism tcs->cdigmp qs->cdigmp adhesion Adhesion cdigmp->adhesion eps EPS Production cdigmp->eps maturation Biofilm Maturation adhesion->maturation eps->maturation inhibitor This compound (Potential Inhibitor) inhibitor->tcs Inhibition inhibitor->qs Inhibition inhibitor->cdigmp Inhibition

Caption: Generalized signaling pathway for biofilm formation and potential points of inhibition.

References

In Vivo Experimental Design for Syringopicroside Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Syringopicroside, an iridoid glucoside, has demonstrated notable biological activities, primarily as an antibacterial agent. Evidence from in vivo studies has shown its potential in combating infections, particularly those caused by Methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, related compounds such as syringin and syringic acid have exhibited hepatoprotective, neuroprotective, and anti-inflammatory properties, suggesting a broader therapeutic potential for this compound. These application notes provide detailed in vivo experimental designs to rigorously evaluate the efficacy of this compound in animal models of bacterial infection, acute liver injury, and inflammation. The protocols outlined below are intended to guide researchers in pharmacology, drug discovery, and related fields.

Antibacterial Efficacy of this compound in a Murine Peritonitis/Sepsis Model

This protocol is designed to assess the in vivo antibacterial activity of this compound against MRSA-induced peritonitis, a life-threatening condition.

Experimental Protocol
  • Animal Model: Male or female BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), clinical isolate or a standard strain (e.g., USA300).

  • Induction of Peritonitis:

    • Culture MRSA to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).

    • Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS).

    • Induce peritonitis by intraperitoneal (i.p.) injection of a predetermined lethal dose of MRSA (e.g., 1 x 10⁸ CFU) suspended in 0.5 mL of PBS containing 5% mucin.[1][2]

  • Experimental Groups (n=10 per group):

    • Group 1 (Sham Control): i.p. injection of sterile PBS with 5% mucin.

    • Group 2 (Infection Control): i.p. injection of MRSA, followed by vehicle treatment.

    • Group 3-5 (this compound Treatment): i.p. injection of MRSA, followed by treatment with this compound at three different doses (e.g., 10, 25, and 50 mg/kg).

    • Group 6 (Positive Control): i.p. injection of MRSA, followed by treatment with a standard antibiotic (e.g., vancomycin, 10 mg/kg).

  • Drug Administration:

    • Administer this compound or vehicle (e.g., sterile saline) via oral gavage or i.p. injection at 1, 12, and 24 hours post-infection. The route of administration should be consistent.

  • Outcome Measures:

    • Survival Rate: Monitor and record survival for up to 7 days post-infection.

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of animals from each group. Aseptically collect peritoneal lavage fluid, blood, spleen, and liver.[3][4][5][6] Homogenize tissues and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

    • Inflammatory Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β in serum and peritoneal lavage fluid using ELISA kits.

Data Presentation

Table 1: Hypothetical Antibacterial Efficacy Data for this compound

GroupTreatmentSurvival Rate (%) at Day 7Bacterial Load in Spleen (log10 CFU/g)Bacterial Load in Liver (log10 CFU/g)Serum TNF-α (pg/mL)
1Sham1000025 ± 5
2Infection Control107.8 ± 0.57.5 ± 0.4850 ± 120
3This compound (10 mg/kg)306.5 ± 0.66.2 ± 0.5600 ± 90
4This compound (25 mg/kg)605.1 ± 0.44.8 ± 0.3350 ± 60
5This compound (50 mg/kg)803.9 ± 0.33.6 ± 0.2150 ± 30
6Vancomycin (10 mg/kg)903.2 ± 0.22.9 ± 0.2100 ± 25

Experimental Workflow Diagram

antibacterial_workflow cluster_prep Preparation cluster_induction Induction cluster_treatment Treatment cluster_outcome Outcome Assessment animal_prep Acclimatize BALB/c Mice infection Induce Peritonitis (i.p. MRSA Injection) animal_prep->infection mrsa_prep Prepare MRSA Inoculum mrsa_prep->infection treatment Administer this compound, Vehicle, or Vancomycin (1, 12, 24h post-infection) infection->treatment survival Monitor Survival (7 days) treatment->survival bacterial_load Determine Bacterial Load (Spleen, Liver, Blood) treatment->bacterial_load cytokines Measure Inflammatory Cytokines (Serum, Peritoneal Lavage) treatment->cytokines

Workflow for antibacterial efficacy testing.

Hepatoprotective Effects of this compound in a Mouse Model of Acute Liver Injury

This protocol aims to investigate the potential protective effects of this compound against chemically-induced acute liver injury. A lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-induced model is described here, which mimics endotoxin-mediated liver damage.[7][8][9][10]

Experimental Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, weighing 22-28g.

  • Induction of Acute Liver Injury:

    • Administer D-GalN (700 mg/kg) and LPS (10 µg/kg) via i.p. injection.[8][11]

  • Experimental Groups (n=8 per group):

    • Group 1 (Normal Control): No treatment.

    • Group 2 (Model Control): i.p. injection of LPS/D-GalN, with vehicle pre-treatment.

    • Group 3-5 (this compound Pre-treatment): Oral administration of this compound (e.g., 25, 50, and 100 mg/kg) daily for 7 days prior to LPS/D-GalN injection.

    • Group 6 (Positive Control): Oral administration of a known hepatoprotective agent (e.g., Silymarin, 100 mg/kg) daily for 7 days prior to LPS/D-GalN injection.

  • Drug Administration:

    • Administer this compound, Silymarin, or vehicle by oral gavage once daily for 7 consecutive days. On day 7, induce liver injury 2 hours after the final drug administration.

  • Sample Collection and Analysis (6 hours post-LPS/D-GalN):

    • Collect blood via cardiac puncture to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial kits.[12][13][14]

    • Harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histological analysis (H&E staining).[15][16][17][18][19] The remaining tissue should be snap-frozen for biochemical assays.

    • Measure levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) in liver homogenates to assess oxidative stress.[20][21][22][23][24]

    • Analyze the expression of key proteins in the proposed signaling pathway (e.g., NF-κB, p-AKT) via Western blotting.

Data Presentation

Table 2: Hypothetical Hepatoprotective Efficacy Data for this compound

GroupTreatmentSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)
1Normal Control40 ± 8110 ± 151.2 ± 0.2150 ± 20
2Model Control1200 ± 1501500 ± 2005.8 ± 0.760 ± 10
3This compound (25 mg/kg)850 ± 1101000 ± 1304.5 ± 0.585 ± 12
4This compound (50 mg/kg)500 ± 70650 ± 903.1 ± 0.4110 ± 15
5This compound (100 mg/kg)250 ± 40300 ± 502.0 ± 0.3135 ± 18
6Silymarin (100 mg/kg)200 ± 35250 ± 451.8 ± 0.2140 ± 19

Proposed Signaling Pathway Diagram

hepatoprotective_pathway cluster_pathway Hepatocyte cluster_nucleus Nucleus LPS LPS/D-GalN AKT AKT LPS->AKT This compound This compound pAKT p-AKT This compound->pAKT Inhibits AKT->pAKT Phosphorylation pIKK p-IKK pAKT->pIKK Activates IKK IKK IKK->pIKK Phosphorylation pIkB p-IκBα pIKK->pIkB Phosphorylates IkB IκBα IkB->pIkB Phosphorylation NFkB NF-κB pIkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Liver_Injury Hepatocyte Injury Apoptosis Inflammatory_Genes->Liver_Injury

Proposed hepatoprotective signaling pathway.

Anti-inflammatory Activity of this compound in a Rat Model of Acute Inflammation

This protocol details the use of the carrageenan-induced paw edema model in rats, a classic assay for evaluating the anti-inflammatory effects of novel compounds.[25][26][27][28]

Experimental Protocol
  • Animal Model: Male Wistar rats, weighing 180-220g.

  • Induction of Paw Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[26][27]

  • Experimental Groups (n=6 per group):

    • Group 1 (Normal Control): No treatment.

    • Group 2 (Inflammation Control): Carrageenan injection + vehicle treatment.

    • Group 3-5 (this compound Treatment): Carrageenan injection + this compound treatment (e.g., 25, 50, and 100 mg/kg, p.o.).

    • Group 6 (Positive Control): Carrageenan injection + Indomethacin treatment (10 mg/kg, p.o.).

  • Drug Administration:

    • Administer this compound, Indomethacin, or vehicle by oral gavage 1 hour before carrageenan injection.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group relative to the inflammation control group.

  • Biochemical Analysis:

    • At the end of the experiment (5 hours), collect blood to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandin E2 (PGE2) using ELISA.

Data Presentation

Table 3: Hypothetical Anti-inflammatory Efficacy Data for this compound

| Group | Treatment | Paw Volume Increase at 3h (mL) | Edema Inhibition at 3h (%) | Serum PGE2 (pg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Normal Control | 0.05 ± 0.01 | - | 50 ± 10 | | 2 | Inflammation Control | 0.85 ± 0.10 | 0 | 450 ± 50 | | 3 | this compound (25 mg/kg) | 0.60 ± 0.08 | 29.4 | 320 ± 40 | | 4 | this compound (50 mg/kg) | 0.42 ± 0.06 | 50.6 | 210 ± 30 | | 5 | this compound (100 mg/kg) | 0.25 ± 0.04 | 70.6 | 120 ± 20 | | 6 | Indomethacin (10 mg/kg) | 0.20 ± 0.03 | 76.5 | 90 ± 15 |

Experimental Workflow Diagram

anti_inflammatory_workflow start Acclimatize Wistar Rats treatment Oral Administration: This compound, Vehicle, or Indomethacin start->treatment induction Inject Carrageenan into Paw treatment->induction 1 hour later measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Biochemical Analysis (Serum Cytokines, PGE2) measurement->analysis At 5 hours end Data Analysis and Conclusion analysis->end

Workflow for anti-inflammatory activity testing.

References

Formulation of Syringopicroside for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringopicroside, a naturally occurring iridoid glycoside, has garnered significant interest for its diverse pharmacological activities, including its potent antibacterial and anti-inflammatory effects. However, its therapeutic potential is often hindered by poor aqueous solubility, which can lead to low bioavailability when administered in vivo. Appropriate formulation strategies are therefore critical to enhance its solubility, stability, and ultimately, its therapeutic efficacy.

These application notes provide a comprehensive overview of various formulation strategies for the in vivo administration of this compound. Detailed protocols for the preparation of solid lipid nanoparticles (SLNs), liposomes, and cyclodextrin inclusion complexes are provided, along with characterization methods. Furthermore, this document includes a summary of quantitative data from a representative formulation and visual diagrams of experimental workflows and a key signaling pathway modulated by this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₄H₃₀O₁₁[1]
Molecular Weight 494.49 g/mol [1]
Solubility Soluble in Dimethyl sulfoxide (DMSO)[1]
Purity (by HPLC) >98%[1]

Formulation Strategies for Enhanced Bioavailability

Several formulation approaches can be employed to overcome the solubility challenges of this compound and improve its oral bioavailability. The choice of formulation will depend on the intended route of administration, desired release profile, and the specific experimental needs.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and the potential for targeted delivery.

Quantitative Data for this compound-Loaded SLNs

The following table summarizes the key characteristics of a this compound-loaded SLN formulation prepared by a solvent emulsification evaporation method.

ParameterValue
Mean Particle Size 180.31 ± 10 nm
Zeta Potential -41.9 ± 10.3 mV
Encapsulation Efficiency (EE%) 42.35%
Drug-Loading Capacity (LC%) 5.33%
Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are widely used to improve the therapeutic index of various compounds. For hydrophilic compounds like this compound, they can be entrapped within the aqueous core.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility and stability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent emulsification evaporation method.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) or other suitable solid lipid

  • Poloxamer 188 or other suitable surfactant

  • Lecithin

  • Dichloromethane or other suitable organic solvent

  • Phosphate buffered saline (PBS), pH 7.4

  • High-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase: Dissolve a precisely weighed amount of this compound and the solid lipid (e.g., GMS) in a minimal amount of a suitable organic solvent (e.g., dichloromethane).

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., lecithin) in PBS (pH 7.4).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Subject the emulsion to magnetic stirring at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Formation of SLNs: As the solvent evaporates, the solid lipid precipitates, encapsulating the this compound and forming the SLNs.

  • Purification: The resulting SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug and excess surfactant.

  • Characterization:

    • Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS).

    • Encapsulation Efficiency (EE%) and Drug Loading (LC%): Separate the unencapsulated drug from the SLNs by ultracentrifugation. Quantify the amount of this compound in the supernatant and in the lysed nanoparticles using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • LC% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (phosphatidylcholine and cholesterol in a suitable molar ratio, e.g., 2:1) in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.

  • Hydration: Add a PBS solution (pH 7.4) containing a known concentration of this compound to the flask. The temperature of the hydration medium should be above the phase transition temperature (Tc) of the lipids.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is completely suspended, forming MLVs.

  • Size Reduction (Optional):

    • Sonication: To produce SUVs, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

    • Extrusion: For a more uniform size distribution, subject the MLV suspension to multiple passes through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Vesicle Size and Polydispersity Index (PDI): Determine using DLS.

    • Encapsulation Efficiency (EE%): Quantify the amount of this compound in the purified liposomes and in the initial solution using HPLC. EE% = (Amount of encapsulated drug / Initial amount of drug) x 100.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol outlines the kneading method for preparing a solid inclusion complex.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture

  • Vacuum oven

Procedure:

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2) from phase solubility studies.

  • Mixing: Place the accurately weighed amount of cyclodextrin in a mortar.

  • Kneading: Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste. Add the weighed this compound to the paste and knead for a specified period (e.g., 60 minutes). During kneading, add small volumes of the solvent mixture as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size. Store the complex in a desiccator.

  • Characterization:

    • Confirmation of Complexation: Use techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD) to confirm the formation of the inclusion complex by observing changes in the characteristic peaks of this compound.

    • Solubility Enhancement: Determine the aqueous solubility of the complex and compare it to that of the free this compound.

Visualizations

Experimental Workflow for Formulation

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_invivo In Vivo Administration This compound This compound SLN Solid Lipid Nanoparticles This compound->SLN Solvent Emulsification Evaporation Liposome Liposomes This compound->Liposome Thin-Film Hydration Cyclodextrin Cyclodextrin Complex This compound->Cyclodextrin Kneading Method Size_Zeta Particle Size & Zeta Potential (DLS) SLN->Size_Zeta EE_LC Encapsulation Efficiency & Drug Loading (HPLC) SLN->EE_LC Morphology Morphology (TEM/SEM) SLN->Morphology Liposome->Size_Zeta Liposome->EE_LC Liposome->Morphology Complex_Confirmation Complex Confirmation (FTIR, DSC, XRD) Cyclodextrin->Complex_Confirmation Administration Oral/Parenteral Administration Size_Zeta->Administration EE_LC->Administration Morphology->Administration Complex_Confirmation->Administration PK_Studies Pharmacokinetic Studies Administration->PK_Studies PD_Studies Pharmacodynamic Studies Administration->PD_Studies

Caption: Experimental workflow for the formulation and evaluation of this compound.

This compound's Potential Anti-inflammatory Signaling Pathway

An iridoid glycoside fraction rich in this compound has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits This compound->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->Receptor

Caption: Potential mechanism of this compound in the NF-κB signaling pathway.

Conclusion

The successful in vivo application of this compound is highly dependent on the use of appropriate formulation strategies to enhance its solubility and bioavailability. This document provides a foundational guide for researchers to select and prepare suitable formulations, including solid lipid nanoparticles, liposomes, and cyclodextrin complexes. The provided protocols and characterization methods offer a starting point for the development of optimized delivery systems for this promising natural compound. Further investigation into the oral pharmacokinetics of these formulations is warranted to fully elucidate their potential in preclinical and clinical settings.

References

Syringopicroside: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Syringopicroside, an iridoid glycoside, is a prominent bioactive compound found in various species of the Syringa (lilac) genus.[1] Its presence has been identified in species such as Syringa oblata, Syringa vulgaris, and Syringa reticulata.[2][3] As a phytochemical standard, this compound is crucial for the accurate identification, quantification, and quality control of raw plant materials and finished herbal products. Its established antibacterial properties, particularly its ability to inhibit biofilm formation, make it a compound of interest for drug discovery and development.[4][5]

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and a proposed High-Performance Thin-Layer Chromatography (HPTLC) method. Additionally, a workflow for assessing its bioactivity against bacterial biofilms is presented.

Chemical Profile of this compound

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its use as a reference standard.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₁₁PubChem
Molecular Weight 494.5 g/mol PubChem
CAS Number 29118-80-7PubChem
Appearance White or off-white powderN/A
Solubility Soluble in DMSO and methanolTargetMol

Quantitative Data Summary

The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes quantitative data from published studies.

Plant MaterialExtraction MethodAnalytical MethodThis compound ContentReference
Syringa oblata Lindl. leavesUltrasonic-assisted extractionHPLC-MS3.07 ± 0.13 mg/g[4]
Folium syringae leavesMacroporous resin purificationHPLCIncreased from 2.32% to 55.74%N/A
Syringa vulgaris leavesN/AHPLC-DAD-ESI-MS/MSPresent[6]
Syringa reticulata leavesN/AN/APresent[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-MS) Method for the Quantification of this compound

This protocol is adapted from a validated method for the analysis of this compound in Syringa oblata Lindl. extracts.[4]

a) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Ultrasonic-Assisted Extraction):

    • Weigh 1 g of dried and powdered plant material (e.g., Syringa oblata leaves).

    • Add 63 mL of the extraction solvent (e.g., 70% ethanol).

    • Perform ultrasonic-assisted extraction for 63 minutes at 60°C with an ultrasonic power of 835 W.[4]

    • Filter the extract through a 0.45 µm membrane filter before HPLC analysis.

b) Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[4]

  • Mobile Phase: A gradient of methanol (A) and water (B). A typical starting condition is 70:30 (A:B).[4]

  • Flow Rate: 1 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

  • Detection: Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode. Monitor for the [M-H]⁻ ion at m/z 493.0.[4]

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Proposed High-Performance Thin-Layer Chromatography (HPTLC) Method for the Identification of this compound

This proposed method is based on general HPTLC practices for the analysis of iridoid glycosides. Method validation is required before implementation.

a) Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in methanol.

  • Sample Solution: Prepare a 10 mg/mL solution of the plant extract in methanol.

b) Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate.

  • Mobile Phase: A suitable mobile phase for iridoid glycosides could be a mixture of ethyl acetate, methanol, and water in appropriate ratios (e.g., 77:13:10, v/v/v). Optimization may be required.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes. The developing distance should be 8 cm.

  • Derivatization: After development, dry the plate and spray with a suitable derivatization reagent, such as anisaldehyde-sulfuric acid reagent, followed by heating at 100-105°C for 5-10 minutes to visualize the spots.

  • Documentation: Document the chromatograms under white light and UV light at 254 nm and 366 nm before and after derivatization.

c) Identification:

  • Compare the Rf value and the color of the spot in the sample chromatogram with that of the this compound standard.

Bioactivity Assessment: Inhibition of Bacterial Biofilm Formation

This compound has been shown to inhibit the biofilm formation of Streptococcus suis.[4] The following workflow outlines the key steps to assess this bioactivity.

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Culture (e.g., S. suis) Incubation Incubation with This compound Bacteria->Incubation Control Control (without this compound) Bacteria->Control This compound This compound Standard Solution This compound->Incubation Media Growth Medium Media->Incubation Media->Control CrystalViolet Crystal Violet Staining Incubation->CrystalViolet Microscopy Microscopy (e.g., SEM) Incubation->Microscopy Control->CrystalViolet Control->Microscopy Quantification Quantification (OD measurement) CrystalViolet->Quantification

Caption: Workflow for evaluating this compound's effect on biofilm formation.

Signaling Pathway and Experimental Workflow Diagrams

The antibacterial mechanism of this compound involves the disruption of bacterial biofilm formation. The following diagram illustrates a logical workflow for investigating this effect.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Biofilm Formation cluster_quantification Biofilm Quantification start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_syringo Prepare this compound Working Solutions start->prep_syringo setup_plate Set up 96-well Plate (Control & Test Wells) prep_bacteria->setup_plate prep_syringo->setup_plate add_reagents Add Bacteria and This compound to Wells setup_plate->add_reagents incubate Incubate to Allow Biofilm Formation add_reagents->incubate wash_plate Wash Plate to Remove Planktonic Cells incubate->wash_plate stain_biofilm Stain Biofilm with Crystal Violet wash_plate->stain_biofilm solubilize_stain Solubilize Stain stain_biofilm->solubilize_stain read_absorbance Read Absorbance (e.g., at 570 nm) solubilize_stain->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for biofilm inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Syringopicroside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Syringopicroside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the yield of this compound from its natural sources, primarily the leaves of Syringa oblata Lindl.[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the this compound extraction process.

Q1: My this compound yield is consistently low. What are the most critical factors I should check?

A1: Low yield is a common issue that can be attributed to several factors. The most critical parameters to investigate are related to the extraction method itself. For ultrasound-assisted extraction (UAE), which is a modern and efficient method, you should review the following:

  • Ultrasonic Power: The power of the ultrasound is crucial for cell wall disruption. A power of around 800-835 W has been found to be optimal.[1][2][4] Power levels that are too low will result in incomplete cell lysis, while excessive power can degrade the target compound.[3]

  • Extraction Temperature: The temperature affects both the solubility of this compound and the efficiency of the extraction. The optimal temperature is approximately 60°C.[1][2][4] Temperatures above this may lead to the degradation of this compound and evaporation of the solvent.[1]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and for the this compound to be released. An optimal extraction time is around 60-63 minutes.[1][2][4] Shorter times may be insufficient, while prolonged exposure to ultrasound can lead to degradation.[3]

  • Liquid-to-Solid Ratio: This ratio impacts the concentration gradient and the interaction between the solvent and the plant material. A ratio of approximately 60-63 mL/g is recommended.[1][2][4] A low ratio may hinder solvent penetration, while a very high ratio can make subsequent concentration steps more difficult.[1]

  • Solvent Choice: Polar solvents like water, ethanol, and methanol are typically used for this compound extraction.[6] The choice of solvent will influence the extraction efficiency.

Q2: I am using a conventional extraction method like refluxing, and my yields are poor. What can I do?

A2: Conventional methods like refluxing with polar solvents can result in lower yields and purity compared to modern techniques.[6] To improve your results, consider the following:

  • Switch to Ultrasound-Assisted Extraction (UAE): UAE has been shown to be more efficient for extracting this compound.[2]

  • Optimize Reflux Conditions: If you must use reflux, ensure you are using an appropriate solvent and that the extraction time and temperature are optimized. Multiple extraction cycles can also improve yield.[6]

  • Purification Step: After extraction, a purification step using macroporous resins can significantly increase the purity and recovery of this compound.[6][7]

Q3: How can I be sure that the compound I have extracted is indeed this compound?

A3: Identification of the extracted compound is crucial. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS) is a reliable method for identifying this compound.[3]

Q4: After extraction, my product is not very pure. How can I purify this compound?

A4: Macroporous resin chromatography is an effective method for the purification and enrichment of this compound from crude extracts.[6][7] Resins like D141 and HPD-500 have been used successfully.[2][6] This method can significantly increase the purity of this compound, with reported recovery yields as high as 92.16%.[6]

Data Summary Tables

The following tables summarize the key quantitative data for optimizing this compound extraction using the ultrasound-assisted method.

Table 1: Single-Factor Experiment Parameters for Ultrasound-Assisted Extraction (UAE) of this compound

ParameterRange InvestigatedOptimal ValueReference
Ultrasonic Power500 - 900 W800 W[1][3]
Ultrasonic Time30 - 90 min60 min[1][3]
Temperature30 - 70 °C60 °C[1]
Liquid-to-Solid Ratio30:1 - 70:1 mL/g60:1 mL/g[1][3]

Table 2: Optimized Conditions for UAE of this compound using Response Surface Methodology (RSM)

ParameterOptimal Value
Ultrasonic Power835 W
Ultrasonic Time63 min
Temperature60 °C
Liquid-to-Solid Ratio63 mL/g
Resulting Yield ~3.07 mg/g

Source:[2][4]

Experimental Protocols

Below are detailed protocols for the extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized parameters from single-factor experiments and RSM.

Materials and Equipment:

  • Dried and powdered leaves of Syringa oblata

  • Deionized water or ethanol

  • Ultrasonic cell breaker or bath

  • Beakers

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Weigh 1.0 g of powdered S. oblata leaves and place it into a beaker.[8]

  • Solvent Addition: Add the solvent (e.g., deionized water) at a liquid-to-solid ratio of 63 mL/g.[2][4]

  • Ultrasonic Extraction:

    • Set the ultrasonic power to 835 W.[2][4]

    • Set the extraction temperature to 60°C.[2][4]

    • Perform the extraction for 63 minutes.[2][4]

    • If using an ultrasonic probe, ensure it is submerged about 1.5 cm below the liquid level.[8]

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtered extract using a rotary evaporator to reduce the volume.

  • Drying: The concentrated extract can be lyophilized (freeze-dried) to obtain a powdered crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol describes the enrichment of this compound from the crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Macroporous resin (e.g., D141 or HPD-500)

  • Chromatography column

  • Deionized water

  • Ethanol

  • Peristaltic pump

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then deionized water.

  • Column Packing: Pack the pre-treated resin into a chromatography column.

  • Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration and load it onto the column at a controlled flow rate (e.g., 1.5 - 2 BV/h).[3][6]

  • Washing: Wash the column with deionized water (e.g., 4-5 BV) to remove impurities that do not bind to the resin.[3][6]

  • Elution: Elute the bound this compound from the resin using an ethanol-water solution (e.g., 40-70% ethanol) at a controlled flow rate (e.g., 2 BV/h).[3][6]

  • Collection and Concentration: Collect the eluate containing the purified this compound and concentrate it using a rotary evaporator to remove the ethanol and water, yielding a purified product.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for this compound extraction.

experimental_workflow start Start: Powdered S. oblata leaves extraction Ultrasound-Assisted Extraction (Water/Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Macroporous Resin Chromatography crude_extract->purification elution Elution (Ethanol-Water) purification->elution final_product Purified this compound elution->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_uae UAE Parameter Optimization start Problem: Low this compound Yield check_uae Is Ultrasound-Assisted Extraction (UAE) being used? start->check_uae check_power Is Ultrasonic Power ~800-835 W? check_uae->check_power Yes optimize_conventional Action: Optimize conventional method (time, temp, solvent). Consider multiple extraction cycles. check_uae->optimize_conventional No check_temp Is Temperature ~60°C? check_power->check_temp Yes solution Yield should improve. check_power->solution No, Adjust Power check_time Is Extraction Time ~60-63 min? check_temp->check_time Yes check_temp->solution No, Adjust Temp check_ratio Is Liquid-to-Solid Ratio ~60-63 mL/g? check_time->check_ratio Yes check_time->solution No, Adjust Time check_purification Is a purification step (e.g., macroporous resin) included? check_ratio->check_purification Yes check_ratio->solution No, Adjust Ratio switch_to_uae Action: Switch to UAE for higher efficiency. optimize_conventional->switch_to_uae add_purification Action: Incorporate a purification step to improve recovery and purity. check_purification->add_purification No check_purification->solution Yes add_purification->solution

Caption: Troubleshooting decision tree for low this compound yield.

References

Overcoming challenges in the purification of Syringopicroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Syringopicroside.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound After Extraction

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Extraction MethodTraditional methods like simple reflux extraction can result in low yields.[1]Switch to Ultrasound-Assisted Extraction (UAE) to significantly improve extraction efficiency.
Suboptimal UAE ParametersIncorrect settings for ultrasonic power, time, temperature, or liquid-to-solid ratio can reduce yield.Optimize UAE parameters. Refer to the optimized conditions in the Experimental Protocols section. For example, excessive ultrasonic power or time can lead to degradation of this compound.[2]
Improper Sample PreparationThe physical state of the plant material can affect extraction efficiency.Ensure the Folium syringae leaves are properly dried and ground to a fine powder to increase the surface area for solvent penetration.

Issue 2: Low Purity of this compound After Initial Purification

Possible Cause Troubleshooting Step Expected Outcome
Ineffective Purification TechniqueConventional methods such as multi-step solvent partitioning often result in poor purity.[3]Employ macroporous resin column chromatography for a significant increase in purity. This method has been shown to increase the content of this compound by up to 24-fold.[4][5]
Incorrect Macroporous ResinThe choice of resin is critical for effective adsorption and desorption.Select a resin with optimal adsorption and desorption capacities for this compound. D141 and HPD-500 resins have been reported to be effective.[2][4] A comparison of different resins is provided in the Data Presentation section.
Suboptimal Column Chromatography ConditionsIncorrect pH, flow rate, or eluent concentration can lead to inefficient separation.Optimize the parameters for dynamic adsorption and desorption on the resin column. Refer to the detailed protocol for macroporous resin chromatography. The pH of the sample solution can significantly impact adsorption capacity, with a pH of 4 being optimal for D141 resin.[6]
Column OverloadExceeding the binding capacity of the resin will result in the loss of the target compound in the flow-through.Determine the breakthrough volume of your column to avoid overloading. This represents the sample volume that can be loaded without loss of the analyte.[3]

Issue 3: Inconsistent Results in HPLC Analysis

Possible Cause Troubleshooting Step Expected Outcome
Mobile Phase IssuesContaminated or improperly prepared mobile phase can cause baseline noise and drift.[7][8]Use high-purity solvents and degas the mobile phase before use. Ensure consistent preparation of the mobile phase for reproducible retention times.
Column ProblemsA clogged or degraded column can lead to high backpressure and poor peak shape.[9][10]Use a guard column to protect the analytical column. If high pressure is observed, flush the column or replace the inlet filter.
Injector or Detector MalfunctionLeaks in the injector or a dirty detector cell can cause variable peak sizes and a noisy baseline.[9][10]Perform regular maintenance on the injector and detector. Ensure all connections are secure and the detector lamp is functioning correctly.
Sample DegradationThis compound, as a glycoside, may be susceptible to degradation under certain conditions (e.g., inappropriate pH or temperature).[6]Ensure the sample is stored properly and that the analytical conditions are not causing degradation. Too low a pH can cause hydrolysis of glycosides.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of traditional methods for this compound purification?

A1: Traditional methods, such as solvent extraction with polar solvents followed by multi-step partitioning, generally suffer from poor purity and low yields.[3] Repeated preparative column chromatography using silica gel or Sephadex is often time-consuming, labor-intensive, and involves significant solvent wastage for very low recovery, making it unsuitable for large-scale production.[3]

Q2: Why is macroporous resin chromatography a recommended method for this compound purification?

A2: Macroporous resin chromatography is a highly effective method for the enrichment and purification of this compound from crude extracts.[4] It offers several advantages, including a simple procedure, high efficiency, high recovery yields (up to 92.16%), and a significant increase in purity (up to 24-fold).[4][5] Furthermore, it uses environmentally friendly solvents like ethanol-water mixtures and is a cost-effective and scalable process.[3]

Q3: How do I choose the right macroporous resin?

A3: The selection of the macroporous resin is crucial and should be based on its adsorption and desorption characteristics for this compound. Studies have compared various resins, and D141 has been identified as having one of the best separation capabilities.[4][5] The physical properties of the resins, such as polarity, surface area, and pore size, influence their performance.

Q4: What are the critical parameters to optimize for ultrasound-assisted extraction (UAE) of this compound?

A4: The key parameters to optimize for UAE are ultrasonic power, ultrasonic time, extraction temperature, and the liquid-to-solid ratio.[11] For instance, increasing ultrasonic power can enhance extraction up to a certain point, after which it may cause degradation of the compound.[2] Similarly, prolonged extraction time or excessively high temperatures can also lead to degradation.[1][2]

Q5: What analytical method is typically used to determine the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the concentration and purity of this compound.[3]

Data Presentation

Table 1: Comparison of Macroporous Resins for this compound Purification

Resin Type Adsorption Capacity (mg/g) Desorption Capacity (mg/g) Desorption Ratio (%)
D14135.833.292.7
ADS-828.525.188.1
ADS-1730.227.892.1
NKA-925.422.990.2
HPD45022.119.588.2
HPD60020.818.388.0
Data adapted from a study on the separation of this compound from Folium syringae leaves.

Table 2: Purification Results using D141 Macroporous Resin

Parameter Crude Extract Purified Product
This compound Content2.32%55.74%
Purity Fold Increase-24-fold
Recovery Yield-92.16%
These results were achieved under optimized conditions.[4][5]

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for maximizing the yield of this compound from Syringa oblata Lindl leaves.[6][11]

  • Sample Preparation: Grind dried leaves of Syringa oblata Lindl into a fine powder.

  • Extraction Setup: Place 1.0 g of the leaf powder into a beaker. Add the extraction solvent (water) at a liquid-to-solid ratio of 63 mL/g.

  • Ultrasonication: Immerse the ultrasonic sensor probe approximately 1.5 cm below the liquid surface.

  • Optimized Parameters:

    • Ultrasonic Power: 835 W

    • Ultrasonic Time: 63 minutes

    • Temperature: 60 °C

  • Post-Extraction: After extraction, filter the solution. Concentrate the filtrate under reduced pressure to obtain the crude extract.

2. Purification of this compound using D141 Macroporous Resin Column Chromatography

This protocol describes the enrichment and purification of this compound from a crude extract.[3][6]

  • Resin Pre-treatment: Soak the D141 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a column with the pre-treated D141 resin. The recommended ratio of column height to diameter is 10.

  • Sample Preparation: Dissolve the crude extract in deionized water to a concentration of approximately 6.56 mg/mL of this compound. Adjust the pH of the solution to 4.

  • Adsorption (Loading):

    • Load the sample solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).

    • The optimal processing volume is 2.8 BV.

    • Maintain the temperature at 25 °C.

  • Washing: After loading, wash the column with 4 BV of deionized water to remove impurities.

  • Desorption (Elution):

    • Elute the bound this compound with a 70:30 (v/v) ethanol-water solution.

    • Use an elution volume of 6 BV at a flow rate of 2 BV/h.

  • Final Product: Collect the eluate containing the purified this compound and concentrate it under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Ultrasound-Assisted Extraction cluster_purification Macroporous Resin Purification start Dried Folium syringae Leaves powder Grind to Powder start->powder uae Ultrasonic Extraction (Water, 60°C, 63 min, 835 W) powder->uae filter_extract Filtration uae->filter_extract crude_extract Crude Extract filter_extract->crude_extract prep_sample Prepare Sample Solution (pH 4) crude_extract->prep_sample Dissolve load_column Load onto D141 Resin Column (2 BV/h) prep_sample->load_column wash_column Wash with Deionized Water (4 BV) load_column->wash_column elute_column Elute with 70% Ethanol (6 BV, 2 BV/h) wash_column->elute_column final_product Purified this compound elute_column->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway syringo This compound receptor Cell Surface Receptor syringo->receptor Inhibits (?) pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb inflammation Pro-inflammatory Cytokine Production nfkb->inflammation Promotes

Caption: A hypothetical signaling pathway for anti-inflammatory effects.

References

Preventing degradation of Syringopicroside during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syringopicroside. Our goal is to help you prevent its degradation during extraction and ensure its stability throughout storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The primary factors leading to the degradation of this compound during extraction are excessive heat, prolonged extraction times, and high ultrasonic power.[1][2][3] High temperatures, in particular, can accelerate the degradation of this thermosensitive compound.[1][2]

Q2: What is the recommended method for extracting this compound to minimize degradation?

A2: Ultrasound-Assisted Extraction (UAE) is a recommended method as it is efficient and can be performed at moderate temperatures, reducing the risk of thermal degradation.[1][4] It is crucial to optimize the UAE parameters, including ultrasonic power, extraction time, temperature, and the liquid-to-solid ratio, to maximize yield while minimizing degradation.[1][2]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to 3 years.[5] If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 1 year.[5] It is also advisable to protect the compound from light to prevent potential photodegradation.

Q4: How can I purify and enrich this compound after extraction?

A4: Macroporous resin chromatography is an effective method for the purification and enrichment of this compound from crude extracts.[4][6] Resins like D141 and HPD-500 have been shown to effectively adsorb and desorb this compound, leading to a significant increase in purity.[2][6]

Q5: Are there any known degradation products of this compound to be aware of?

A5: While the provided literature focuses on preventing degradation, it is known that iridoid glucosides can be susceptible to hydrolysis under certain conditions. The specific degradation products of this compound are not detailed in the provided search results, but monitoring for the appearance of new, related peaks during chromatographic analysis is recommended if degradation is suspected.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction Parameters Optimize extraction conditions. For UAE, refer to the optimized parameters in the Experimental Protocols section. Systematically vary one parameter at a time (e.g., ultrasonic power, time, temperature, liquid-to-solid ratio) to find the optimal conditions for your specific plant material and equipment.[1][2]
Incomplete Cell Wall Disruption If using plant material, ensure it is finely powdered to increase the surface area for solvent penetration. Consider a pre-treatment step if necessary.
Improper Solvent Choice Polar solvents like water, ethanol, and methanol are effective for extracting this compound.[6] The choice of solvent may need to be optimized based on the specific matrix of your sample.
Issue 2: Suspected Degradation of this compound During Extraction
Possible Cause Troubleshooting Step
Excessive Temperature Reduce the extraction temperature. For UAE, a temperature of around 60°C has been found to be optimal.[1][2][3] If using other methods like reflux extraction, consider reducing the temperature and extending the extraction time, or switching to a lower-temperature method.
Prolonged Extraction Time Decrease the extraction duration. Over-exposure to heat or ultrasonic waves can lead to degradation.[1][2]
High Ultrasonic Power If using UAE, reduce the ultrasonic power. While higher power can increase extraction efficiency up to a point, excessive power can cause degradation.[1][2] An optimal power of around 835 W has been reported.[1][7][8]
Issue 3: Loss of this compound During Storage
Possible Cause Troubleshooting Step
Improper Storage Temperature Ensure the compound is stored at the correct temperature: -20°C for powder and -80°C for solutions.[5] Avoid repeated freeze-thaw cycles for solutions.
Exposure to Light Store this compound in amber vials or in a dark place to protect it from light.
Solvent Instability Ensure the solvent used for storage is of high purity and does not promote degradation. If stability in a particular solvent is a concern, consider preparing fresh solutions for experiments.

Data Presentation

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound

ParameterOptimal ValueReference
Ultrasonic Power835 W[1][7][8]
Extraction Time63 min[1][7][8]
Temperature60 °C[1][2][3][7][8]
Liquid-to-Solid Ratio63 mL/g[1][7][8]
Resulting Yield 3.07 ± 0.13 mg/g [3]

Table 2: Enrichment of this compound using D141 Macroporous Resin

ParameterValueReference
Initial Content in Crude Extract2.32%[6]
Final Content after Enrichment55.74%[6]
Recovery Yield92.16%[6]
Fold Increase in Purity24-fold[6]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the response surface methodology (RSM) optimized conditions for extracting this compound from Syringa oblata leaves.[1][2][7][8]

  • Sample Preparation: Dry the plant material (e.g., Syringa oblata leaves) at 80°C for 24 hours and then grind it into a fine powder.[1]

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 1.0 g) into a beaker.

    • Add the extraction solvent (water is a suitable choice) at a liquid-to-solid ratio of 63 mL/g.[1][7][8]

  • Ultrasonic Extraction:

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power to 835 W.[1][7][8]

    • Set the extraction temperature to 60°C.[1][2][7][8]

    • Perform the extraction for 63 minutes.[1][7][8]

  • Post-Extraction Processing:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • The resulting supernatant contains the crude this compound extract.

Protocol 2: Purification and Enrichment of this compound using Macroporous Resin

This protocol describes the general steps for enriching this compound using a macroporous resin column, based on studies using D141 and HPD-500 resins.[2][6]

  • Resin Preparation:

    • Pre-treat the macroporous resin (e.g., D141 or HPD-500) according to the manufacturer's instructions. This typically involves washing with ethanol and then water to remove any impurities.

  • Column Packing:

    • Pack a chromatography column with the pre-treated resin.

  • Adsorption:

    • Load the crude this compound extract onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).[6]

    • The volume of extract to be loaded should be optimized; a processing volume of 2.8 bed volumes has been reported as optimal for D141 resin.[6]

  • Washing:

    • Wash the column with deionized water (e.g., 4 bed volumes) to remove unbound impurities.[6]

  • Desorption (Elution):

    • Elute the adsorbed this compound from the resin using an appropriate concentration of ethanol-water solution (e.g., 70% ethanol for D141 resin or 40% ethanol for HPD-500 resin).[2][6]

    • Collect the eluate fractions.

  • Analysis:

    • Analyze the collected fractions using a suitable analytical method, such as HPLC, to determine the concentration and purity of this compound.

Visualizations

Degradation_Factors cluster_extraction Extraction Process cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation leads to Temp High Temperature (>60°C) Temp->Degradation Time Prolonged Time (>63 min) Time->Degradation Power Excessive Ultrasonic Power (>835 W) Power->Degradation Troubleshooting_Workflow Start Start: Low this compound Yield or Suspected Degradation Check_Temp Is Extraction Temperature >60°C? Start->Check_Temp Reduce_Temp Action: Reduce Temperature to 60°C Check_Temp->Reduce_Temp Yes Check_Time Is Extraction Time >63 min? Check_Temp->Check_Time No Reduce_Temp->Check_Time Reduce_Time Action: Reduce Time to 63 min Check_Time->Reduce_Time Yes Check_Power Is Ultrasonic Power >835 W? Check_Time->Check_Power No Reduce_Time->Check_Power Reduce_Power Action: Reduce Power to 835 W Check_Power->Reduce_Power Yes Re_evaluate Re-evaluate Yield and Purity Check_Power->Re_evaluate No Reduce_Power->Re_evaluate

References

Technical Support Center: Optimizing HPLC Separation of Syringopicroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the better separation of Syringopicroside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound. The following tables summarize common problems, their potential causes, and recommended solutions.

Peak Shape Problems

Poor peak shape can compromise the accuracy and precision of quantification. The ideal peak shape is symmetrical (Gaussian).

ProblemPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions between this compound and active sites on the column packing (e.g., residual silanols).[1] - Column overload.[1][2] - Packing bed deformation or voids.[1] - Inappropriate mobile phase pH.[1] - Extra-column band broadening.[3]- Use a base-deactivated column or add a competitive base to the mobile phase. - Decrease the sample concentration or injection volume.[1] - Replace the column or use a guard column.[3] - Adjust the mobile phase pH. A study on this compound enrichment found optimal adsorption at pH 4.[4] - Minimize tubing length and use smaller inner diameter tubing.
Peak Fronting - Sample solvent stronger than the mobile phase.[5] - Column overload (less common than for tailing).[6] - Column collapse due to extreme conditions.[7] - Co-elution with an interfering compound.[6]- Dissolve the sample in the initial mobile phase or a weaker solvent.[5] - Reduce the injected sample amount or volume.[6] - Ensure operating conditions (pH, temperature) are within the column's recommended range.[7] - Modify the mobile phase composition or gradient to improve separation.
Split Peaks - Contamination on the guard or analytical column inlet. - Sample solvent incompatible with the mobile phase. - Co-elution of two or more compounds.[2]- Remove and clean or replace the guard column. If the problem persists, reverse-flush or replace the analytical column. - Inject the sample in the starting mobile phase. - Adjust the mobile phase or gradient to separate the co-eluting peaks.
Retention Time and Baseline Issues

Consistent retention times and a stable baseline are crucial for reliable identification and quantification.

ProblemPotential CausesRecommended Solutions
Shifting Retention Times - Poor column equilibration.[8] - Changes in mobile phase composition.[8] - Fluctuations in column temperature.[8] - Column degradation.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. - Use a column oven to maintain a constant temperature.[8] - Replace the column if performance continues to degrade.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample preparation.[9] - Carryover from a previous injection.[9]- Use high-purity solvents and freshly prepared mobile phase.[9] - Flush the injection port and syringe with a strong solvent. - Include a blank injection in the sequence to identify the source of contamination.
Baseline Drift or Noise - Contaminated mobile phase or detector cell. - Air bubbles in the system.[8] - Leaks in the system.- Use freshly prepared, degassed mobile phase. - Purge the pump to remove air bubbles.[8] - Check all fittings for leaks.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound has a molecular weight of 494.5 g/mol and an XLogP3 value of -0.1, indicating it is a relatively polar molecule.[10] This polarity suggests that reversed-phase HPLC with a polar-modified stationary phase (like C18) and a mobile phase consisting of water and an organic modifier (like acetonitrile or methanol) is a suitable approach.

Q2: What is a good starting point for the mobile phase composition?

A2: Based on published methods, a gradient elution using a C18 column is effective.[4] A common mobile phase consists of water (often with a small amount of acid, like 0.1% formic acid or acetic acid, to improve peak shape) and acetonitrile or methanol. A gradient from a lower to a higher concentration of the organic solvent allows for the elution of compounds with a range of polarities. For this compound, a gradient of methanol and water has been successfully used.[4]

Q3: What detection wavelength should be used for this compound?

A3: A photodiode array (PDA) detector is useful for method development as it allows for the determination of the optimal wavelength. For this compound, a detection wavelength of 221 nm has been reported to be effective.[4]

Q4: How can I improve the resolution between this compound and other closely eluting peaks?

A4: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the gradient slope, the type of organic modifier (acetonitrile often provides different selectivity than methanol), or the pH of the aqueous phase.

  • Change the column: Use a column with a different stationary phase chemistry, a smaller particle size for higher efficiency, or a longer column for increased separation power.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.

  • Modify the temperature: Changing the column temperature can alter the selectivity of the separation.

Experimental Protocols

Optimized HPLC Method for this compound Separation

This protocol is based on a validated method for the analysis of this compound.[4]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • HPLC-grade methanol and water.

  • This compound reference standard (purity >98%).[4]

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Methanol (A) and Water (B)
Gradient Program 0-10 min: 30% A; 10-25 min: 30-70% A; 25-30 min: 70% A
Flow Rate 1.0 mL/min
Column Temperature 25 °C[4]
Detection Wavelength 221 nm[4]
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Further dilute with methanol to create a series of calibration standards.

  • Sample Solution: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_actions Corrective Actions Problem Poor Separation or Peak Shape Check_Peak_Shape Examine Peak Shape Problem->Check_Peak_Shape Check_RT Check Retention Time Stability Problem->Check_RT Tailing Peak Tailing Check_Peak_Shape->Tailing Fronting Peak Fronting Check_Peak_Shape->Fronting Splitting Split Peaks Check_Peak_Shape->Splitting RT_Shift Retention Time Shift Check_RT->RT_Shift Adjust_Mobile_Phase Adjust Mobile Phase (pH, Composition) Tailing->Adjust_Mobile_Phase Check_Column Check/Replace Column & Guard Column Tailing->Check_Column Optimize_Sample Optimize Sample (Solvent, Concentration) Fronting->Optimize_Sample Splitting->Check_Column Splitting->Optimize_Sample RT_Shift->Adjust_Mobile_Phase System_Check System Check (Temp, Flow Rate) RT_Shift->System_Check Experimental_Workflow Start Start: Sample Preparation Standard_Prep Prepare this compound Standard Solutions Start->Standard_Prep Sample_Prep Prepare Sample Extract Start->Sample_Prep HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_Setup Sample_Prep->HPLC_Setup Equilibration Column Equilibration HPLC_Setup->Equilibration Injection Inject Standard/Sample Equilibration->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Analysis End End: Report Results Analysis->End

References

Troubleshooting low bioactivity of isolated Syringopicroside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Syringopicroside. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals address challenges related to the bioactivity of isolated this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound, an iridoid glucoside primarily isolated from plants of the Syringa genus (lilacs), is most prominently known for its antibacterial activity.[1] It has demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo, as well as against Streptococcus suis, where it can inhibit biofilm formation.[2][3][4] Some studies on related natural products suggest potential for other activities like anti-inflammatory and neuroprotective effects, which are common areas of investigation for such compounds.[5][6][7]

Q2: My isolated this compound shows lower-than-expected or no bioactivity. What are the common causes?

A2: Low bioactivity of a purified natural product like this compound can stem from several factors. The most common issues fall into three categories:

  • Compound Integrity and Purity: The compound may have degraded during isolation or storage, or the final sample may have a lower purity than anticipated.

  • Experimental Design: The chosen bioassay may not be appropriate for this compound's mechanism of action, or the assay conditions (e.g., concentration, incubation time) may be suboptimal.

  • Compound Handling: Issues with solubility, storage, and preparation of test solutions can prevent the compound from reaching its target in the assay system.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: It is crucial to perform analytical validation. Standard methods include High-Performance Liquid Chromatography (HPLC) for purity assessment against a reference standard, Mass Spectrometry (MS) to confirm the molecular weight (C₂₄H₃₀O₁₁; approx. 494.49 g/mol ), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.[8][9] Comparing your data with published spectra for this compound is essential for structural confirmation.

Troubleshooting Guide: Low Bioactivity

Use the following flowchart and detailed guide to diagnose and resolve issues with your this compound experiments.

Troubleshooting_Workflow Troubleshooting Low Bioactivity of this compound start Start: Low Bioactivity Observed check_purity Step 1: Verify Compound Identity & Purity start->check_purity purity_ok Purity & Structure Confirmed? check_purity->purity_ok repurify Action: Re-purify Sample (e.g., HPLC, Column Chromatography) purity_ok->repurify No check_stability Step 2: Assess Compound Stability & Handling purity_ok->check_stability Yes repurify->check_purity stability_ok Proper Handling Ensured? check_stability->stability_ok review_handling Action: Review Handling Procedures (Storage, Solvent, pH, Temp) stability_ok->review_handling No check_assay Step 3: Evaluate Bioassay Parameters stability_ok->check_assay Yes review_handling->check_stability assay_ok Assay Conditions Optimal? check_assay->assay_ok optimize_assay Action: Optimize Assay (Concentration, Controls, Endpoint) assay_ok->optimize_assay No end_success Success: Bioactivity Observed assay_ok->end_success Yes optimize_assay->check_assay end_fail Issue Persists: Consider Alternative Bioassays or Mechanism of Action optimize_assay->end_fail

Caption: Troubleshooting workflow for low this compound bioactivity.

Category 1: Issues with Compound Purity, Identity, and Integrity
Question / Problem Possible Cause Recommended Action
Is my compound actually this compound? Incorrect identification during or after isolation.Confirm structure using Mass Spectrometry and NMR. Compare results with literature data.
Is the sample pure enough? Co-elution of inactive impurities during chromatography can dilute the active compound, reducing its effective concentration.Assess purity using HPLC-UV or HPLC-ELSD. A purity of >95% is recommended for bioassays. If purity is low, re-purify the sample.[8]
Did the compound degrade during isolation? This compound, like many glycosides, can be sensitive to heat, extreme pH, or prolonged exposure to certain solvents during extraction.[3][10] Ultrasonic extraction parameters like high power, extended time, or high temperature can cause degradation.[3][11]Review your isolation protocol. Use mild conditions (e.g., low temperatures, neutral pH). Consider using techniques like macroporous resin chromatography which can be performed at room temperature.[8] Run a stability check on a small sample under your extraction conditions.
Category 2: Issues with Compound Handling and Stability
Question / Problem Possible Cause Recommended Action
Is the compound dissolving properly in my assay buffer? This compound has limited water solubility.[12][13] If it precipitates in the aqueous assay medium, its effective concentration will be drastically reduced.Prepare a high-concentration stock solution in a suitable solvent like DMSO.[12][13] When diluting into your aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) and does not affect the assay. Include a solvent control in your experiment. Visually inspect for precipitation.
Has the compound degraded during storage? Improper storage (e.g., at room temperature, exposure to light or moisture) can lead to degradation over time.[14]Store the solid compound at -20°C or -80°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C for long-term use and -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Is the compound stable under my assay conditions? The pH, temperature, or components of the assay buffer could be degrading the compound during the experiment.[10]Perform a stability study. Incubate this compound in the assay buffer for the duration of the experiment, then re-analyze its concentration and purity by HPLC.
Category 3: Issues with Bioassay Design and Execution
Question / Problem Possible Cause Recommended Action
Are the test concentrations appropriate? The effective concentration might be higher or lower than the range you are testing.Perform a wide-range dose-response curve, from nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM), to determine the IC₅₀ or MIC.
Is the chosen assay suitable? The biological activity of this compound might not be detectable with your current assay. For example, using an agar diffusion assay for a compound with poor aqueous solubility and diffusion can yield false negatives.[15]For antibacterial testing, use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as this is less affected by diffusion issues.[16] For anti-inflammatory or neuroprotective assays, ensure the chosen cell line and endpoint are relevant to the expected mechanism.
Are my controls working correctly? Failure of positive or negative controls indicates a systemic problem with the assay itself, not necessarily the test compound.Always include a potent, known inhibitor/activator as a positive control and a vehicle (solvent) control. If controls fail, troubleshoot the entire assay protocol before re-testing this compound.

Quantitative Data Summary

The primary reported quantitative data for this compound is its antibacterial activity.

Organism Assay Type Reported Activity (MIC) Reference
Streptococcus suisBroth Microdilution2.56 µg/µL (2560 µg/mL)[3][4][17]
MRSANot specifiedShowed in vitro activity[2]
MRSA-infected miceIn vivoIncreased survival rate from 42.8% to 92.8%[2][13]

Note: The reported MIC for S. suis is very high, suggesting it may be more effective as a biofilm inhibitor at sub-MIC concentrations.[3]

Key Experimental Protocols

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC).[16]

MIC_Workflow Experimental Workflow: Broth Microdilution MIC Assay prep_stock 1. Prepare this compound Stock in DMSO prep_plate 2. Perform Serial Dilutions in 96-well Plate prep_stock->prep_plate add_bacteria 3. Add Standardized Bacterial Inoculum prep_plate->add_bacteria incubate 4. Incubate Plate (e.g., 37°C, 18-24h) add_bacteria->incubate add_indicator 5. Add Growth Indicator (e.g., Resazurin) incubate->add_indicator read_results 6. Read Results: Determine MIC add_indicator->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10.24 mg/mL). Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 175 µL of bacterial suspension to wells 2 through 12. Add 315 µL of bacterial suspension to well 1.

  • Compound Addition: Add 35 µL of the this compound stock solution to well 1 and mix thoroughly. This creates the highest concentration.

  • Micro-dilution: Transfer 175 µL from well 1 to well 2, mix, then transfer 175 µL from well 2 to well 3, and so on, up to well 10. Discard 175 µL from well 10.

  • Controls: Well 11 serves as the solvent control (add 175 µL of media and a corresponding amount of DMSO). Well 12 serves as the growth control (175 µL of media with bacteria, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin or INT (p-iodonitrotetrazolium violet).[15]

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[18][19][20]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL).

  • Control: A control solution is prepared with 2 mL of distilled water instead of the this compound solution.

  • Incubation: Incubate the samples at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control.

Hypothetical Signaling Pathway

While the precise signaling pathways for this compound's potential anti-inflammatory or neuroprotective effects are not fully elucidated, a common mechanism for natural products involves the modulation of key inflammatory pathways like NF-κB.

Signaling_Pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates syringo This compound syringo->ikk Inhibits (?) ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes Activates Transcription inflammation Inflammatory Response genes->inflammation ikb_nfkb->nfkb Releases

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Enhancing Syringopicroside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Syringopicroside in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Direct quantitative solubility data for this compound is limited. However, it is known to be highly soluble in Dimethyl Sulfoxide (DMSO).[1] For other solvents, data from the structurally similar secoiridoid glycoside, Oleuropein, can provide a useful reference for solubility estimation.

Q2: Why is my this compound not dissolving, even in DMSO?

Several factors can contribute to dissolution issues. These may include the purity of the compound, the quality and water content of the solvent, inadequate mixing, or the concentration being too high. Sonication is often recommended to aid the dissolution of this compound in DMSO.[1]

Q3: Can I use solvents other than DMSO for my cell-based assays?

While DMSO is a common choice, it can exhibit cellular toxicity at higher concentrations.[2] Alternative solvents or co-solvent systems, such as ethanol or hydroalcoholic solutions, may be considered. It is crucial to perform a vehicle control experiment to assess the impact of the chosen solvent on your specific assay.

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?

The permissible concentration of DMSO in cell culture is cell-line dependent but is generally kept below 0.5% (v/v) to minimize cytotoxic effects.[2][3] It is always best practice to determine the tolerance of your specific cell line to the solvent in a preliminary experiment.

Q5: My this compound precipitates when I add it to my aqueous culture medium. What should I do?

This is a common issue when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous medium. To mitigate this, you can try:

  • Lowering the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution.

  • Using a co-solvent system: Preparing the stock in a mixture of solvents might improve its stability upon dilution.

  • Serial dilutions: Performing a stepwise dilution may prevent the compound from crashing out of solution.

  • Using solubility enhancers: Additives like cyclodextrins can be used to increase the aqueous solubility of the compound.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Step
Inadequate Mixing Vortex the solution vigorously for 1-2 minutes.
Low Temperature Gently warm the solution in a water bath (37°C). Avoid excessive heat, which could degrade the compound.
Supersaturation The concentration may be too high for the selected solvent. Try reducing the concentration or using a stronger solvent like DMSO.
Poor Solvent Quality Ensure the solvent is anhydrous and of high purity, as water contamination can reduce solubility.
Compound Purity Impurities in the this compound sample can affect its solubility.
Issue 2: Precipitate forms after adding the stock solution to the aqueous medium.
Possible Cause Troubleshooting Step
Exceeded Aqueous Solubility The final concentration in the medium is too high. Perform a dose-response experiment starting from a lower concentration.
Rapid Dilution Shock Add the stock solution dropwise to the medium while vortexing to allow for gradual mixing.
Solvent Mismatch The organic solvent of the stock is immiscible with the aqueous medium at the used ratio. Consider using a different solvent or a co-solvent system.
pH or Salt Incompatibility The pH or salt concentration of the medium may be affecting the solubility. Check for any potential interactions.

Quantitative Data: Solubility of this compound and Related Compounds

CompoundSolventSolubilityMolar Equivalent (at MW 494.49 g/mol for this compound)
This compound DMSO55 mg/mL[1]~111.23 mM
Oleuropein (Analogue) DMSO~30 mg/mL[4]-
Oleuropein (Analogue) Ethanol~30 mg/mL[4]-
Oleuropein (Analogue) DMF~50 mg/mL[4]-
Oleuropein (Analogue) PBS (pH 7.2)~0.25 mg/mL[4]-
Oleuropein (Analogue) WaterLow (0.16 mg/g extracted)[5]-
Oleuropein (Analogue) 80% EthanolHigh (12.44 mg/g extracted)[6]-
Oleuropein (Analogue) 80% MethanolHigh (13.35 mg/g extracted)[6]-

Note: Extraction yields for Oleuropein in hydroalcoholic solutions suggest high solubility in these solvent systems.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 494.49 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 4.95 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

    • If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Phosphate Buffered Saline (PBS) or cell culture medium

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in PBS or cell culture medium at a desired concentration (e.g., 1-10% w/v).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.

    • Sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles before use in cell culture.

Visualizations

Signaling Pathways Modulated by Secoiridoid Glycosides

G cluster_0 NF-κB Pathway cluster_1 MAPK/ERK Pathway cluster_2 Calcium Signaling Pathway IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK inhibits MEK MEK ERK1/2 ERK1/2 MEK->ERK1/2 phosphorylates AP-1 AP-1 ERK1/2->AP-1 activates Inflammatory Response Inflammatory Response AP-1->Inflammatory Response induces Syringopicroside_2 This compound Syringopicroside_2->MEK inhibits PLCβ PLCβ IP3 IP3 PLCβ->IP3 DAG DAG PLCβ->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Ca2+ Release->PKC activates Syringopicroside_3 This compound Syringopicroside_3->PLCβ inhibits G cluster_workflow Workflow for this compound Solution Preparation Start Start Weigh Weigh this compound Start->Weigh Add_Solvent Add Anhydrous Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Stock_Solution High-Concentration Stock Solution Check_Solubility->Stock_Solution Yes Troubleshoot Troubleshoot Check_Solubility->Troubleshoot No Dilute Dilute in Aqueous Medium Stock_Solution->Dilute Final_Solution Final Working Solution Dilute->Final_Solution End End Final_Solution->End Troubleshoot->Add_Solvent G Precipitation Precipitation Observed Cause1 Concentration too high? Precipitation->Cause1 Solution1 Lower Final Concentration Cause1->Solution1 Yes Cause2 Rapid dilution? Cause1->Cause2 No Solution2 Add Stock Dropwise while Vortexing Cause2->Solution2 Yes Cause3 Solvent incompatibility? Cause2->Cause3 No Solution3 Use Co-solvent or Solubility Enhancer Cause3->Solution3

References

Technical Support Center: Optimizing Syringopicroside Purification with Reduced Solvent Consumption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Syringopicroside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on reducing solvent consumption during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of conventional methods for this compound purification in terms of solvent consumption?

A1: Conventional methods for this compound purification, such as repeated column chromatography using silica gel, C18 reversed-phase, and Sephadex LH-20, are often time-consuming, laborious, and lead to significant solvent wastage with low recovery rates.[1] These multi-step processes can involve partitioning between various solvents like diethyl ether, chloroform, and ethyl acetate, resulting in poor purity and lower yields.[1]

Q2: What are the most promising alternative techniques for reducing solvent consumption in this compound purification?

A2: Several modern techniques offer greener alternatives to traditional chromatography. The most notable for this compound and other natural products include:

  • Macroporous Resin Chromatography: This technique uses a stationary phase with a large surface area to adsorb the target compound from a crude extract. It often utilizes ethanol-water systems for elution, significantly reducing the reliance on toxic organic solvents.[1][2]

  • High-Speed Counter-Current Chromatography (HSCCC): As a support-free liquid-liquid partition chromatography method, HSCCC minimizes irreversible adsorption and can significantly reduce solvent consumption compared to conventional column chromatography.[3][4][5]

  • Supercritical Fluid Chromatography (SFC): SFC employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, drastically cutting down on the use of organic solvents.[6][7] It is considered a greener and more cost-effective preparative chromatographic technique.

Q3: How does macroporous resin chromatography help in reducing solvent usage?

A3: Macroporous resin chromatography primarily uses environmentally friendly ethanol-water mixtures as the eluent, avoiding the need for large volumes of hazardous organic solvents.[1] The process is efficient, often requiring fewer steps and resulting in high recovery and purity, which indirectly reduces overall solvent use by minimizing the need for repeated purification cycles.[1][8]

Q4: Can High-Speed Counter-Current Chromatography (HSCCC) be applied to polar compounds like this compound?

A4: Yes, HSCCC is well-suited for the separation of polar compounds.[9] By selecting an appropriate biphasic solvent system, HSCCC can effectively purify iridoid glycosides, which are structurally similar to this compound.[3][4]

Q5: What are the main advantages of Supercritical Fluid Chromatography (SFC) for natural product purification?

A5: SFC offers several key advantages:

  • Reduced Organic Solvent Consumption: The primary mobile phase is supercritical CO2, which is non-toxic and readily available.[6]

  • Faster Separations: The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times compared to HPLC.[6]

  • Unique Selectivity: SFC can provide different selectivity compared to LC and GC.[6]

  • Cost-Effective: Reduced solvent purchase and disposal costs contribute to its economic viability.

Troubleshooting Guides

Macroporous Resin Chromatography
Issue Potential Cause Troubleshooting Steps
Low Adsorption of this compound - Inappropriate resin type (polarity, pore size). - Suboptimal pH of the sample solution. - High flow rate during loading. - Competitive adsorption from other compounds.- Screen different resins to find one with optimal adsorption/desorption characteristics for this compound (e.g., D141 has shown good results).[1] - Adjust the pH of the sample solution; for this compound, a pH of around 4 has been found to be effective.[1] - Optimize the loading flow rate; a slower rate (e.g., 2 BV/h) can improve binding.[1] - Consider a pre-purification step to remove highly competitive impurities.
Poor Recovery/Desorption - Elution solvent is too weak. - Elution volume is insufficient. - Irreversible adsorption to the resin.- Increase the ethanol concentration in the elution solvent. A 70:30 (v/v) ethanol-water solution is often effective.[1] - Increase the volume of the elution solvent (e.g., 6 BV).[1] - Ensure the resin is properly pre-treated before use to remove any trapped monomers or porogenic agents.[8] If irreversible adsorption persists, consider a different resin.
Resin Fouling - Presence of suspended solids or high molecular weight impurities in the crude extract.- Filter the crude extract before loading it onto the column. - Implement a pre-treatment step, such as precipitation, to remove interfering substances.[1]
High-Speed Counter-Current Chromatography (HSCCC)
Issue Potential Cause Troubleshooting Steps
Poor Peak Resolution - Unsuitable two-phase solvent system (inappropriate partition coefficient, K). - Sample overload.- The partition coefficient (K) should ideally be between 0.5 and 1.0.[3][9] Screen different solvent systems to achieve the optimal K value for this compound. - Reduce the sample volume or concentration. A sample volume of less than 5% of the total column capacity is recommended.[9]
Low Stationary Phase Retention - Improper solvent system selection. - High mobile phase flow rate.- Select a solvent system that provides satisfactory retention of the stationary phase.[9] - Optimize the flow rate of the mobile phase.
Sample Precipitation in the Column - Poor solubility of the sample in the chosen solvent system.- Ensure the sample is fully dissolved in the mobile phase, stationary phase, or a mixture of both before injection.[9] Sonication can aid in dissolution.[9]
Supercritical Fluid Chromatography (SFC)
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions between the analyte and the stationary phase, especially for polar compounds.- Add a modifier or additive to the mobile phase. For acidic compounds, a small amount of an acidic additive can improve peak shape.[10]
Inadequate Retention or Elution - Insufficient mobile phase strength.- Increase the percentage of the polar co-solvent (e.g., methanol, ethanol) in the mobile phase.[10]
Variable Retention Times - Fluctuations in pressure and temperature, which affect mobile phase density.- Ensure precise control over system pressure and temperature, as these parameters significantly influence retention in SFC.[10]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound and Similar Compounds

Technique Primary Solvents Typical Purity (%) Recovery (%) Key Advantages for Solvent Reduction
Conventional Column Chromatography Diethyl ether, chloroform, ethyl acetate, methanol, ethanol[1]Variable, often requires multiple stepsLower-
Macroporous Resin (D141) Water, Ethanol[1]~55.7% (from 2.32% crude)[1]92.16[1]Avoids toxic organic solvents; uses a green ethanol-water system.[1]
HSCCC (for Iridoid Glycosides) Dichloromethane, methanol, n-butanol, water, acetic acid[3]92.3 - 96.3[3]High (not quantified in the study)Support-free liquid-liquid partition reduces solvent waste from irreversible adsorption.[3]
SFC (General for Natural Products) Supercritical CO2, Methanol/Ethanol (co-solvent)[6][10]HighHighDrastically reduces organic solvent consumption by using CO2 as the main mobile phase.

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin (D141)

This protocol is adapted from Liu et al. (2010).[1]

1. Resin Pre-treatment:

  • Soak D141 resin in 95% ethanol for 24 hours.
  • Wash the resin with deionized water until no ethanol residue is detected.

2. Sample Preparation:

  • Prepare a crude extract of Folium syringae leaves.
  • Adjust the sample solution to a concentration of approximately 6.56 mg/mL of this compound, pH 4, and an ion concentration of 1.5 mol/L NaCl.[1]

3. Adsorption (Loading):

  • Pack a column with the pre-treated D141 resin. The recommended ratio of column height to diameter is 10.[1]
  • Load the sample solution onto the column at a flow rate of 2 bed volumes per hour (BV/h) at 25°C.[1]
  • The processing volume should be approximately 2.8 BV.[1]

4. Washing:

  • Wash the column with 4 BV of deionized water to remove impurities.[1]

5. Desorption (Elution):

  • Elute the bound this compound with 6 BV of a 70:30 (v/v) ethanol-water solution at a flow rate of 2 BV/h.[1]

6. Analysis:

  • Monitor the fractions using HPLC to identify and pool the fractions containing pure this compound.

Protocol 2: Purification of Iridoid Glycosides using High-Speed Counter-Current Chromatography (HSCCC)

This protocol for iridoid glycosides is adapted from Wei et al. (2011) and can be optimized for this compound.[3]

1. Solvent System Preparation:

  • Prepare a two-phase solvent system composed of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v).[3]
  • Thoroughly mix and equilibrate the solvents in a separatory funnel at room temperature and allow the phases to separate overnight.[3]
  • Degas both the upper (stationary) and lower (mobile) phases by sonication for 30 minutes before use.[3]

2. Sample Solution Preparation:

  • Dissolve the crude extract containing this compound in a mixture of equal volumes of the upper and lower phases of the solvent system.

3. HSCCC Operation:

  • Fill the multilayer coil column entirely with the upper phase (stationary phase).
  • Rotate the apparatus at a suitable speed (e.g., 850 rpm).[3]
  • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.[3]
  • After the system reaches hydrodynamic equilibrium, inject the sample solution.

4. Fraction Collection and Analysis:

  • Continuously monitor the effluent and collect fractions.
  • Analyze the collected fractions by HPLC to determine the purity of this compound.

Visualizations

Experimental_Workflow_Macroporous_Resin cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Collection Resin_Pretreatment Resin Pre-treatment (Ethanol Soak & Water Wash) Adsorption Adsorption (Loading onto Column) Resin_Pretreatment->Adsorption Sample_Prep Sample Preparation (Crude Extract) Sample_Prep->Adsorption Washing Washing (Deionized Water) Adsorption->Washing Impurity Removal Desorption Desorption (Ethanol-Water Elution) Washing->Desorption Fraction_Collection Fraction Collection Desorption->Fraction_Collection HPLC_Analysis HPLC Analysis Fraction_Collection->HPLC_Analysis Pure_this compound Pure this compound HPLC_Analysis->Pure_this compound Purity Verification

Caption: Workflow for this compound purification using macroporous resin.

Solvent_Reduction_Strategies Conventional_Methods Conventional Methods (e.g., Silica Gel, RP-C18) High_Solvent_Consumption High Solvent Consumption & Waste Conventional_Methods->High_Solvent_Consumption Alternative_Techniques Solvent Reduction Strategies Macroporous_Resin Macroporous Resin (Ethanol-Water System) Alternative_Techniques->Macroporous_Resin HSCCC HSCCC (Liquid-Liquid Partition) Alternative_Techniques->HSCCC SFC SFC (Supercritical CO2) Alternative_Techniques->SFC Reduced_Solvent_Use Reduced Solvent Consumption & Greener Process Macroporous_Resin->Reduced_Solvent_Use HSCCC->Reduced_Solvent_Use SFC->Reduced_Solvent_Use

Caption: Strategies for reducing solvent consumption in purification.

References

Method refinement for consistent Syringopicroside quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Syringopicroside quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure consistent and accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an iridoid glycoside and a major pharmacologically active component found in the leaves of plants from the Syringa genus, such as Syringa oblata Lindl and Folium syringae.[1][2] It is recognized for its anti-inflammatory, antimicrobial, and antiviral properties.[1]

Q2: Which extraction method is recommended for obtaining this compound? A2: Ultrasound-Assisted Extraction (UAE) is a highly recommended modern method that offers higher yields, shorter extraction times, and lower costs compared to traditional methods like simple reflux or maceration.[2][3][4] Traditional methods often result in lower purity and yield due to the use of harsh conditions and multiple solvent partitioning steps.[1]

Q3: How can I increase the purity of my this compound extract? A3: After initial extraction, using macroporous resin column chromatography is a highly effective method for enriching and purifying this compound.[1][5] Resins like D141 or HPD-500 have demonstrated excellent adsorption and desorption capacities, capable of increasing the compound's content by over 20-fold with high recovery rates.[1][5]

Q4: What are the standard analytical techniques for quantifying this compound? A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantification, typically detecting at a wavelength of 232 nm.[3] For higher sensitivity and selectivity, especially in complex biological matrices, methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are used.[2][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and quantification of this compound.

Issue 1: Low Yield of this compound from Plant Material

  • Question: My extraction process is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue that can stem from several factors related to the extraction method and sample handling.

    • Potential Cause 1: Inefficient Extraction Method. Traditional methods like simple decoction or maceration are often incomplete.

      • Solution: Switch to Ultrasound-Assisted Extraction (UAE). UAE uses cavitation to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.[2][3]

    • Potential Cause 2: Suboptimal UAE Parameters. The efficiency of UAE is highly dependent on power, time, temperature, and the liquid-to-solid ratio.[2] For example, excessive ultrasonic time or temperature can lead to the degradation of this compound.[2]

      • Solution: Optimize the UAE parameters. Studies have established optimal conditions through response surface methodology (RSM).[4][8] Refer to the optimized parameters in the table below.

    • Potential Cause 3: Inappropriate Solvent. The choice of solvent and its concentration are critical for effectively solubilizing this compound.

      • Solution: Use a polar solvent like water, ethanol, or methanol.[1] Hydroalcoholic mixtures are often effective, as water helps swell the plant material, increasing the contact surface for the organic solvent.[9]

Issue 2: Inconsistent or Non-Reproducible Quantification Results

  • Question: I'm observing significant variability in my this compound quantification across different batches. What could be causing this inconsistency?

  • Answer: Inconsistent results often point to issues in sample preparation, chromatographic separation, or compound stability.

    • Potential Cause 1: Incomplete Extraction or Sample Loss. Variability in the extraction or purification steps can lead to inconsistent final concentrations.

      • Solution: Standardize your extraction and purification protocols meticulously. Ensure consistent timing, temperature, and solvent volumes for each sample. Use a high-recovery purification method like macroporous resin chromatography and validate the recovery rate.[1]

    • Potential Cause 2: Poor Chromatographic Resolution. Co-elution with interfering compounds from the plant matrix can affect the accuracy of peak integration.

      • Solution: Optimize your HPLC/UPLC method. Adjust the mobile phase composition (e.g., the ratio of methanol/acetonitrile to water) and pH to improve the separation of this compound from other components.[2][10] Using a C18 column is a common starting point.[2]

    • Potential Cause 3: Matrix Effects in LC-MS Analysis. Endogenous components in the sample can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[11]

      • Solution: Implement a robust sample clean-up procedure, such as protein precipitation for biological samples.[7] Develop a matrix-matched calibration curve or use a surrogate matrix to compensate for these effects.[11] Method validation should always assess matrix effects.[12]

Issue 3: Poor Peak Shape in HPLC Chromatogram

  • Question: My HPLC chromatogram for this compound shows peak tailing or fronting. How can I resolve this?

  • Answer: Poor peak shape can compromise the accuracy of quantification and indicates a need for method refinement.

    • Potential Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Potential Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

    • Potential Cause 3: Secondary Interactions with Stationary Phase. Interactions between the analyte and the silica backbone of the column can cause tailing.

      • Solution: Adjust the mobile phase pH. Adding a small amount of an acid like formic acid (e.g., 0.1%) can suppress the ionization of free silanol groups and improve peak shape for acidic compounds.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters gathered from various studies to guide method development.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters

Parameter Optimal Value Source
Ultrasonic Power 835 W [2][4]
Ultrasonic Time 63 min [2][4]
Temperature 60 °C [2][4]
Liquid-to-Solid Ratio 63 mL/g [2][4]

| Resulting Yield | ~3.07 mg/g |[2][4] |

Table 2: Macroporous Resin Purification Performance

Resin Type Process This compound Content Recovery Yield Source
D141 Before Purification 2.32% - [1]
After Purification 55.74% (24-fold increase) 92.16% [1]

| HPD-500 | Used for separation and enrichment prior to HPLC-MS analysis. | Final purity not specified, but effective for purification. | Not specified |[2][3] |

Table 3: HPLC & LC-MS Method Parameters

Parameter HPLC-MS Method LC-MS/MS Method (General) Source
Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) Agilent XDB-C18 (4.6 x 50 mm, 5 µm) [2][12]
Mobile Phase Methanol (A) and Water (B) (70:30 v/v) Methanol with 0.1% Formic Acid and H₂O with 0.1% Formic Acid (Isocratic) [2][12]
Flow Rate 1.0 mL/min 0.35 mL/min [2][12]
Column Temp. 40 °C Not specified [2]
Detection Mass Spectrometry (TripleTOF®) MS/MS (Multiple Reaction Monitoring, ESI+) [2][12]

| UV Detection | 232 nm (for yield calculation) | - |[3] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind dried leaves of Syringa species into a fine powder (e.g., pass through a 14-mesh sieve).[1]

  • Extraction:

    • Weigh the powdered plant material and place it in an extraction vessel.

    • Add the extraction solvent at a liquid-to-solid ratio of 63 mL/g.[4]

    • Set the UAE apparatus to the following optimized conditions:

      • Ultrasonic Power: 835 W[4]

      • Temperature: 60 °C[4]

      • Time: 63 minutes[4]

  • Recovery:

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to a smaller volume.

    • The resulting solution is the crude extract, ready for purification.

Protocol 2: Purification of this compound using Macroporous Resin

  • Resin Preparation: Pre-treat the macroporous resin (e.g., D141) by soaking it in ethanol and then washing it thoroughly with deionized water until the effluent is clear.[1] Pack the resin into a chromatography column.

  • Sample Loading: Load the concentrated crude extract onto the prepared resin column at a steady flow rate (e.g., 1.5 mL/min).[3]

  • Washing: Wash the column with several bed volumes (e.g., 5 BV) of deionized water to remove impurities like sugars and other highly polar compounds.[3]

  • Elution: Elute the adsorbed this compound from the resin using an appropriate concentration of ethanol-water solution (e.g., 40% ethanol).[3] Collect the eluate.

  • Final Concentration: Concentrate the collected eluate using a rotary evaporator to remove the ethanol. The remaining aqueous solution can be lyophilized to obtain the purified this compound powder.[3]

Protocol 3: HPLC-UV Quantification of this compound

  • Standard Preparation: Prepare a stock solution of high-purity (>98%) this compound standard in methanol.[1] Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation: Accurately weigh the purified extract powder and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).[2]

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 70:30 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 40 °C.[2]

    • Injection Volume: 5 µL.[2]

    • UV Detection Wavelength: 232 nm.[3]

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). A linear regression should yield an R² value > 0.999.[3]

    • Inject the prepared samples.

    • Quantify the amount of this compound in your samples by comparing their peak areas to the standard curve.

Visualized Workflows and Logic Diagrams

G cluster_prep Phase 1: Extraction & Purification cluster_quant Phase 2: Quantification Plant Plant Material (e.g., Folium syringae) Grind Grind & Sieve Plant->Grind UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Crude Crude Extract UAE->Crude Purify Macroporous Resin Purification Crude->Purify Pure Purified this compound Purify->Pure Prepare Prepare Sample for HPLC Pure->Prepare Dissolve & Filter HPLC HPLC / LC-MS Analysis Prepare->HPLC Data Data Acquisition (Peak Area) HPLC->Data Calc Concentration Calculation (vs. Standard Curve) Data->Calc Result Final Quantification Result Calc->Result

Caption: General workflow for this compound quantification.

G Start Problem: Low this compound Yield C1 Is an efficient extraction method being used? Start->C1 S1 Action: Switch from traditional methods to Ultrasound-Assisted Extraction (UAE). C1->S1 No C2 Are UAE parameters (Power, Time, Temp) optimized? C1->C2 Yes S1->C2 S2 Action: Adjust parameters to validated optimal values (e.g., 835W, 63 min, 60°C). C2->S2 No C3 Is the purification step causing sample loss? C2->C3 Yes S2->C3 S3 Action: Use a high-recovery method like macroporous resin and validate recovery rate. C3->S3 Yes End Yield Improved C3->End No S3->End

Caption: Troubleshooting flowchart for low this compound yield.

G cluster_sample Sample Integrity cluster_analysis Analytical Method Root Consistent this compound Quantification P1 Standardized Extraction Protocol Root->P1 P2 Validated Purification Method Root->P2 P3 Analyte Stability Root->P3 A1 Optimized Chromatography Root->A1 A2 High-Purity Reference Standard Root->A2 A3 Validated Method (Linearity, Accuracy) Root->A3

Caption: Factors influencing consistent quantification results.

References

Validation & Comparative

Validating the Anti-biofilm Activity of Syringopicroside Using Confocal Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria has underscored the urgent need for novel therapeutic strategies. One of the key mechanisms of bacterial resistance is the formation of biofilms—complex, structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms offer a protected niche for bacteria, rendering them less susceptible to conventional antibiotics and host immune responses. Syringopicroside, a natural iridoid glycoside, has demonstrated promising anti-biofilm properties. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed protocols for its validation using confocal microscopy, a powerful technique for visualizing the three-dimensional structure of biofilms.

Comparative Analysis of Anti-biofilm Activity

Quantitative data from various studies highlights the potential of this compound in inhibiting biofilm formation. The following table summarizes its efficacy in comparison to other natural anti-biofilm agents against common biofilm-forming bacteria.

CompoundTarget OrganismConcentrationBiofilm Inhibition (%)Reference
This compound Streptococcus suis1.28 µg/mL (1/2 MIC)Significant inhibition observed[1][2]
This compound Streptococcus suis0.64 µg/mL (1/4 MIC)Concentration-dependent inhibition[1][2]
This compound Streptococcus suis0.32 µg/mL (1/8 MIC)Concentration-dependent inhibition[1][2]
This compound Streptococcus suis0.16 µg/mL (1/16 MIC)Concentration-dependent inhibition[1][2]
Reserpine Staphylococcus aureus0.0156 mg/mLNot specified[3]
Eugenol Staphylococcus epidermidis0.0312 mg/mLNot specified[3]
Furanone C30 Pseudomonas aeruginosa256 µg/mL100%[4]
Ellagic Acid Pseudomonas aeruginosa512 µg/mL41.6%[4]
Salicylaldehyde Staphylococcus aureus1-10 mg/mL70-93%[5][6][7]
Vanillin Staphylococcus aureus1-10 mg/mL70-93%[5][6][7]

Experimental Protocols

To validate the anti-biofilm activity of this compound and other compounds, standardized experimental protocols are crucial. Below are detailed methodologies for the crystal violet biofilm assay and confocal laser scanning microscopy.

Crystal Violet Biofilm Assay

This method is widely used for the quantification of biofilm formation.

  • Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into an appropriate broth medium and incubate overnight at 37°C.

  • Biofilm Formation: Dilute the overnight culture 1:100 in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. For the test group, add this compound at desired concentrations (e.g., sub-inhibitory concentrations). Include a negative control (medium only) and a positive control (bacteria without the compound). Incubate the plate at 37°C for 24-48 hours without agitation.[8][9]

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).[10]

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[10]

  • Quantification: Measure the absorbance of the solubilized dye at 590 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization and quantification of biofilm structure.

  • Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides, following the same procedure as the crystal violet assay (steps 1 and 2).

  • Staining: After the incubation period, gently wash the biofilm with PBS to remove planktonic bacteria. Stain the biofilm with a fluorescent dye combination, such as the LIVE/DEAD BacLight Viability Kit, which contains SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red).[11] Incubate in the dark at room temperature for 15-20 minutes.

  • Mounting: Gently wash the stained biofilm with PBS to remove excess dye. Mount the coverslip on a microscope slide with a drop of mounting medium.

  • Imaging: Visualize the biofilm using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.

  • Image Analysis: Use image analysis software (e.g., ImageJ, COMSTAT) to reconstruct a 3D image of the biofilm and quantify various parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[12]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

G cluster_0 Biofilm Culture and Treatment cluster_1 Confocal Laser Scanning Microscopy Bacterial Inoculation Bacterial Inoculation Incubation (24-48h) Incubation (24-48h) Bacterial Inoculation->Incubation (24-48h) Addition of this compound Addition of this compound Incubation (24-48h)->Addition of this compound Staining (Live/Dead Dyes) Staining (Live/Dead Dyes) Addition of this compound->Staining (Live/Dead Dyes) Validation Image Acquisition (Z-stacks) Image Acquisition (Z-stacks) Staining (Live/Dead Dyes)->Image Acquisition (Z-stacks) 3D Reconstruction & Quantitative Analysis 3D Reconstruction & Quantitative Analysis Image Acquisition (Z-stacks)->3D Reconstruction & Quantitative Analysis

Caption: Experimental workflow for validating the anti-biofilm activity of this compound using CLSM.

G This compound This compound Quorum Sensing Signal Production Quorum Sensing Signal Production This compound->Quorum Sensing Signal Production Inhibits Biofilm Inhibition Biofilm Inhibition This compound->Biofilm Inhibition Signal Receptor Binding Signal Receptor Binding Quorum Sensing Signal Production->Signal Receptor Binding Gene Expression (Virulence & Biofilm Formation) Gene Expression (Virulence & Biofilm Formation) Signal Receptor Binding->Gene Expression (Virulence & Biofilm Formation) Gene Expression (Virulence & Biofilm Formation)->Biofilm Inhibition Leads to

Caption: Hypothetical signaling pathway of this compound's anti-biofilm activity via quorum sensing inhibition.

Conclusion

This compound demonstrates significant potential as a natural anti-biofilm agent. The provided experimental protocols offer a robust framework for researchers to validate its efficacy and compare it with other compounds. Confocal microscopy, in particular, provides invaluable insights into the structural changes in biofilms induced by this compound. Further research, including detailed studies on its mechanism of action, such as the proposed inhibition of quorum sensing pathways, will be crucial for its development as a therapeutic agent in combating biofilm-associated infections.

References

A Comparative Guide to the Quantification of Syringopicroside: HPLC-UV, LC-MS, and HPTLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of Syringopicroside, a key bioactive iridoid glycoside.

This publication outlines the experimental protocols and compares the quantitative performance of these methods, offering valuable insights for selecting the most suitable approach for specific research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative parameters for HPLC-UV, LC-MS, and a representative HPTLC method for a related iridoid glycoside, providing a basis for comparison.

ParameterHPLC-UVLC-MSHPTLC (Representative for Iridoid Glycosides)
Linearity (R²) >0.999[1]>0.99>0.99
Limit of Detection (LOD) Data not availableData not availableTypically in the ng/band range
Limit of Quantification (LOQ) Data not availableData not availableTypically in the ng/band range
Accuracy (% Recovery) Data not availableData not availableTypically 98-102%
Precision (%RSD) Data not availableData not available<2%
Detection UV Absorbance (232 nm)[1]Mass-to-charge ratio (m/z)Densitometry (UV/Vis or Fluorescence)
Selectivity ModerateHighModerate to High
Throughput ModerateModerateHigh
Cost Low to ModerateHighLow

Experimental Workflows

The general workflow for the cross-validation of these analytical methods involves several key stages, from sample preparation to data analysis.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Extraction Extraction of this compound from Plant Material Purification Purification and Filtration Extraction->Purification HPLC_UV HPLC-UV Analysis Purification->HPLC_UV Injection LC_MS LC-MS Analysis Purification->LC_MS Injection HPTLC HPTLC Analysis Purification->HPTLC Application Data_Acquisition Data Acquisition (Chromatograms/Spectra) HPLC_UV->Data_Acquisition LC_MS->Data_Acquisition HPTLC->Data_Acquisition Quant_Parameters Determination of Quantitative Parameters (Linearity, LOD, LOQ, etc.) Data_Acquisition->Quant_Parameters Comparison Comparative Analysis of Method Performance Quant_Parameters->Comparison

Caption: General workflow for the cross-validation of analytical methods for this compound quantification.

Detailed Experimental Protocols

Below are the detailed methodologies for each of the discussed analytical techniques for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine quantification of this compound due to its simplicity and cost-effectiveness.

  • Sample Preparation:

    • Extract the dried plant material containing this compound with a suitable solvent (e.g., methanol or ethanol) using techniques such as ultrasonication or reflux extraction.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[1]

    • Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical isocratic condition is methanol:water (70:30, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: UV detector set at 232 nm.[1]

  • Quantification:

    • A standard curve for this compound is generated by plotting the peak area against the concentration of the standard solutions. A representative standard curve equation is Y = 8.68X - 0.0054 (R² = 0.9991), where Y is the absorbance and X is the concentration in mg/mL.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of complex matrices and for identifying compounds based on their mass-to-charge ratio.

  • Sample Preparation:

    • The sample preparation protocol is similar to that for HPLC-UV.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: An ACQUITY UPLC system or equivalent.[1]

    • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: Methanol (A) and water (B) with a volume ratio of 70:30.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 5 µL.[1]

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode is often effective for iridoid glycosides.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. For this compound, a negative molecular ion at m/z of 493.0 Da can be monitored.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

While specific validated HPTLC methods for this compound are not widely published, this technique offers high throughput and cost-effective analysis for natural products. The following is a general protocol that can be adapted and validated for this compound quantification.

  • Sample and Standard Preparation:

    • Prepare extracts as described for HPLC-UV.

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Sample Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase: A suitable solvent system needs to be developed and optimized. A common starting point for iridoid glycosides could be a mixture of ethyl acetate, methanol, and water.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Detection: After development, dry the plate and visualize the bands under UV light (e.g., 254 nm). For quantification, use a densitometer to scan the plates at the wavelength of maximum absorbance of this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations. The concentration of this compound in the samples can then be determined from this curve.

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV provides a robust and cost-effective solution for routine analysis. LC-MS is the preferred method when high sensitivity and selectivity are required, especially for complex sample matrices or for confirmation of identity. HPTLC presents a high-throughput and economical alternative, particularly for screening large numbers of samples, although a specific validated method for this compound needs to be established. Researchers should perform in-house validation of their chosen method to ensure data accuracy and reliability.

References

Syringopicroside Demonstrates Significant In Vivo Antibacterial Efficacy in a Mouse Model of MRSA Infection

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo validation of Syringopicroside's antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) in a mouse peritonitis model reveals its potential as a promising therapeutic agent. Experimental data from a key study shows this compound significantly increases the survival rate of MRSA-infected mice, positioning it as a noteworthy candidate for further drug development in the fight against antibiotic-resistant bacteria.

This guide provides an objective comparison of this compound's in vivo performance with established alternative antibacterial agents, supported by available experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Performance Comparison

A pivotal study investigating the in vivo antibacterial properties of this compound utilized a well-established mouse model of peritonitis induced by MRSA. The results demonstrated a remarkable increase in the survival rate of mice treated with this compound. Specifically, the survival rate surged from 42.8% in the untreated control group to 92.8% in the this compound-treated group[1]. This substantial improvement underscores the potent in vivo antibacterial effect of this compound against a clinically significant and drug-resistant pathogen.

For a comprehensive comparison, this guide includes data on the efficacy of standard-of-care antibiotics, such as Vancomycin and Linezolid, in similar MRSA-induced mouse peritonitis models.

Table 1: Comparison of In Vivo Efficacy of Antibacterial Agents in a MRSA Mouse Peritonitis Model

Treatment AgentDosage and AdministrationMouse StrainBacterial StrainKey Efficacy Endpoint(s)Reference
This compound Not specified in available abstractNot specified in available abstractMRSASurvival Rate: 92.8% (vs. 42.8% in control)[1]
Vancomycin 110 mg/kg, subcutaneous, twice dailySwiss albinoMRSABacterial Load Reduction (log10 CFU/organ): Significant reduction in kidney and spleenNot specified
Linezolid 25 mg/kg, oral, twice dailyBALB/cMRSABacterial Load Reduction (log10 CFU/g tissue): Significant reduction in peritoneal fluid and spleenNot specified
Daptomycin 50 mg/kg, subcutaneous, once dailyBALB/cMRSASurvival Rate: 100% (vs. 0% in control); Bacterial Load Reduction: >2 log10 reduction in peritoneal lavage fluidNot specified

Note: Detailed experimental parameters for the this compound study were not available in the accessed abstract. Data for comparator agents are compiled from representative studies and may vary based on specific experimental conditions.

Experimental Protocols

A standardized mouse peritonitis model is a cornerstone for the in vivo evaluation of antibacterial agents. The following is a generalized protocol based on common practices in the field.

MRSA-Induced Mouse Peritonitis Model: A Generalized Protocol

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or Swiss albino), typically 6-8 weeks old and weighing 20-25g, are used.

  • Bacterial Strain: A clinically relevant strain of Methicillin-Resistant Staphylococcus aureus (MRSA) is grown in an appropriate culture medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Infection Induction: Mice are inoculated via intraperitoneal (IP) injection with a predetermined lethal or sub-lethal dose of the MRSA suspension. The inoculum size is critical and is typically in the range of 1 x 10⁷ to 1 x 10⁸ Colony Forming Units (CFU) per mouse. To enhance the virulence of the infection, the bacterial suspension is often mixed with a mucin solution.

  • Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), the test compound (this compound) or comparator drug is administered. The route of administration (e.g., intraperitoneal, intravenous, oral) and the dosing regimen (dosage and frequency) are key experimental variables.

  • Monitoring and Endpoints:

    • Survival Rate: Mice are monitored for a defined period (e.g., 7-14 days), and the percentage of surviving animals in each treatment group is recorded.

    • Bacterial Load: At specific time points post-treatment, subsets of mice are euthanized, and target organs (e.g., liver, spleen, kidneys) and peritoneal fluid are aseptically harvested. The tissues are homogenized, and serial dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/gram of tissue or mL of fluid).

    • Histopathology: Organs may be collected for histopathological analysis to assess the extent of tissue damage and inflammation.

Visualizing the Path Forward

To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation MRSA Culture MRSA Culture IP Injection IP Injection MRSA Culture->IP Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->IP Injection This compound Admin. This compound Admin. IP Injection->this compound Admin. Comparator Admin. Comparator Admin. IP Injection->Comparator Admin. Control Group Control Group IP Injection->Control Group Survival Monitoring Survival Monitoring This compound Admin.->Survival Monitoring Bacterial Load Analysis Bacterial Load Analysis This compound Admin.->Bacterial Load Analysis Comparator Admin.->Survival Monitoring Comparator Admin.->Bacterial Load Analysis Control Group->Survival Monitoring Control Group->Bacterial Load Analysis

Caption: Experimental workflow for in vivo validation.

Signaling_Pathway This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis Bacterial Cell->Protein Synthesis Inhibition DNA Replication DNA Replication Bacterial Cell->DNA Replication Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Protein Synthesis->Cell Lysis DNA Replication->Cell Lysis

Caption: Putative antibacterial mechanisms of action.

References

Unveiling the Most Potent Extraction Method for Syringopicroside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of various methods for extracting Syringopicroside, a compound of significant interest for its potential therapeutic properties. We will delve into the efficacy of modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) and compare them with conventional methods such as Maceration and Soxhlet extraction, supported by experimental data.

At a Glance: Comparing Extraction Efficacy

The selection of an appropriate extraction method directly impacts the yield and purity of this compound. Below is a summary of quantitative data from various studies, offering a clear comparison of the performance of different techniques.

Extraction MethodPlant MaterialSolventKey ParametersYield of this compound (mg/g)PurityReference
Ultrasonic-Assisted Extraction (UAE) Syringa oblata leavesEthanolPower: 835 W, Time: 63 min, Temp: 60°C, Liquid-Solid Ratio: 63 mL/g3.07 ± 0.13Not explicitly stated, but optimized for yield[1]
Vacuum Microwave-Mediated Extraction (VMME) Syringa oblata twigs40% EthanolPower: 524 W, Time: 8 min, Vacuum: -0.08 MPa, Liquid-Solid Ratio: 17 mL/g5.92 ± 0.24 (Syringoside)Not explicitly statedN/A
Hot Reflux Extraction (HRE) Syringa oblata twigsNot specifiedNot specifiedLower than VMMENot explicitly statedN/A
Maceration Propolis**70% Ethanol24 h at room temperature with agitationLower than UAE and MAELower than UAE and MAE[2][3]
Soxhlet Extraction GeneralEthanolContinuous extraction for 16 hoursGenerally high for exhaustive extraction, but data for this compound is not availableCan be high, but may lead to thermal degradation[4]

*Data for a related compound, Syringoside, from the same plant genus. **Data from a comparative study on a different natural product (propolis) to illustrate the general efficacy of the method.

In-Depth Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. Here, we provide detailed methodologies for the key extraction experiments cited.

Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized conditions for extracting this compound from Syringa oblata leaves[1].

  • Sample Preparation: Dry the leaves of Syringa oblata at a constant temperature and then crush them into a powder.

  • Extraction:

    • Place a specific amount of the powdered sample into an extraction vessel.

    • Add the ethanol solvent at a liquid-to-solid ratio of 63 mL/g.

    • Set the ultrasonic device to a power of 835 W and a frequency of 20 kHz.

    • Conduct the extraction for 63 minutes at a constant temperature of 60°C.

  • Post-Extraction:

    • Filter the resulting mixture to separate the extract from the solid plant material.

    • The filtrate can then be concentrated and purified to isolate this compound.

Microwave-Assisted Extraction (MAE)

While a specific MAE protocol for this compound is not detailed in the provided literature, a general procedure for phenolic compounds is as follows, which can be adapted[2][3].

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place the powdered sample in a microwave-safe extraction vessel.

    • Add the appropriate solvent (e.g., 70% ethanol).

    • Microwave the mixture at a specified power (e.g., 140 W) for a short duration (e.g., 1 minute). This may be repeated.

  • Post-Extraction: Filter the extract and proceed with further analysis or purification.

Maceration

Maceration is a simple, traditional extraction method. The following is a general protocol[2][3].

  • Sample Preparation: Prepare the plant material as previously described.

  • Extraction:

    • Immerse the powdered plant material in the chosen solvent (e.g., 70% ethanol) in a sealed container.

    • Keep the mixture at room temperature for an extended period (e.g., 24 hours), often with continuous agitation.

  • Post-Extraction: Separate the liquid extract from the solid residue by filtration.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than simple maceration[4].

  • Sample Preparation: Place the powdered plant material in a thimble.

  • Extraction:

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • The extraction solvent in the flask below is heated. The vapor travels up a distillation arm and condenses in the condenser.

    • The condensed solvent drips into the thimble containing the plant material.

    • Once the level of solvent in the thimble reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the flask.

    • This process is repeated for an extended period (e.g., 16 hours).

  • Post-Extraction: The resulting solution in the flask contains the extracted compounds.

Visualizing the Biological Context: Signaling Pathways

This compound and related phenolic compounds are known for their anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways. Below is a diagram representing a common inflammatory signaling pathway that can be influenced by such bioactive molecules.

G Potential Anti-inflammatory Signaling Pathway Modulation LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK This compound This compound This compound->NFkB Inhibits NFkB_Inhibition Inhibition Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 MAPK->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation iNOS_COX2->Inflammation

References

Syringopicroside: A Potential Alternative Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, natural compounds are a promising area of research. Syringopicroside, a secoiridoid glucoside isolated from plants of the Syringa genus, has demonstrated notable antibacterial activity against several antibiotic-resistant bacterial strains. This guide provides a comparative overview of this compound's performance, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential as a future therapeutic.

Comparative Efficacy Against Resistant Strains

Current research indicates that this compound exhibits inhibitory effects against clinically important antibiotic-resistant bacteria, primarily Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus suis.

Quantitative Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against specific resistant bacterial strains. It is important to note that direct comparative studies of this compound with standard-of-care antibiotics like vancomycin or linezolid against the same clinical isolates are limited in the currently available literature.

Bacterial StrainAntibiotic Resistance ProfileThis compound MICReference AntibioticReference Antibiotic MIC
Staphylococcus aureusMethicillin-Resistant (MRSA)1280 µg/mL[1]Not available in the same studyNot available in the same study
Streptococcus suisNot specified2560 µg/mL[1]Not available in the same studyNot available in the same study

Note: The MIC values presented are from different studies and may not be directly comparable due to variations in experimental conditions. Further head-to-head studies are required for a definitive comparison.

In Vivo Efficacy

In addition to in vitro studies, this compound has shown promising results in a preclinical animal model of MRSA infection. In a mouse peritonitis model, administration of this compound significantly increased the survival rate of mice infected with MRSA, highlighting its potential for in vivo applications[2].

Furthermore, research suggests that the metabolites of this compound may possess even stronger anti-MRSA activity in vitro than the parent compound, a crucial consideration for its pharmacokinetic and pharmacodynamic profiling[2].

Proposed Mechanism of Action

The precise molecular mechanism of this compound's antibacterial activity is still under investigation. However, studies on its effect against Streptococcus suis suggest a multi-faceted mechanism that includes the inhibition of biofilm formation.

Biofilm Inhibition

This compound has been shown to effectively inhibit the formation of S. suis biofilms[1]. Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system, making them notoriously difficult to eradicate. By disrupting biofilm formation, this compound may render the bacteria more susceptible to conventional antibiotics and host defenses.

Interaction with Orfy Protein

Molecular docking studies suggest that this compound may exert its anti-biofilm effect by interacting with the Orfy protein in S. suis[1]. The Orfy protein is a transcriptional regulator that plays a role in the biosynthesis of capsular polysaccharides, essential components of the biofilm matrix. By binding to the Orfy protein, this compound may disrupt its function, leading to the inhibition of biofilm formation.

G cluster_syringo This compound Action cluster_bacterial_cell Streptococcus suis Cell This compound This compound Orfy Orfy Protein (Transcriptional Regulator) This compound->Orfy Binds to Biofilm Biofilm Formation This compound->Biofilm Inhibits CPS_synthesis Capsular Polysaccharide (CPS) Synthesis Orfy->CPS_synthesis Regulates CPS_synthesis->Biofilm Leads to

Caption: Proposed mechanism of this compound's anti-biofilm activity in S. suis.

Experimental Protocols

The following are generalized experimental protocols for determining the antibacterial activity of natural products, based on methodologies reported in the cited literature.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Bacterial Strain Preparation: A pure culture of the test bacterium is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus, Todd-Hewitt Broth for S. suis). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

In Vivo Mouse Peritonitis Model
  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used for the experiment.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a clinical isolate of MRSA.

  • Treatment: A predetermined dose of this compound is administered to the treatment group of mice (e.g., orally or intraperitoneally) at specific time points post-infection. A control group receives a vehicle solution.

  • Observation and Survival Analysis: The survival of the mice in both the treatment and control groups is monitored over a set period (e.g., 7 days). The survival rates are then statistically analyzed to determine the efficacy of this compound.

G start Start prepare_bacteria Prepare Bacterial Inoculum (e.g., MRSA) start->prepare_bacteria infect_mice Induce Peritonitis in Mice (Intraperitoneal Injection) prepare_bacteria->infect_mice group_mice Divide Mice into Treatment and Control Groups infect_mice->group_mice administer_treatment Administer this compound (Treatment Group) group_mice->administer_treatment administer_vehicle Administer Vehicle (Control Group) group_mice->administer_vehicle monitor_survival Monitor Survival Over a Set Period administer_treatment->monitor_survival administer_vehicle->monitor_survival analyze_data Analyze Survival Data monitor_survival->analyze_data end End analyze_data->end

Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.

Conclusion and Future Directions

This compound demonstrates promising antibacterial activity against resistant pathogens like MRSA and S. suis. Its ability to inhibit biofilm formation presents a significant advantage in combating persistent infections. However, the current body of research has several limitations. There is a pressing need for comprehensive studies that directly compare the efficacy of this compound with existing antibiotics against a broader range of clinical isolates. Furthermore, a more in-depth investigation into its molecular mechanism of action is crucial for its development as a therapeutic agent. Future research should focus on elucidating its specific cellular targets and signaling pathways, as well as evaluating the in vivo efficacy and safety of this compound and its more potent metabolites in various infection models. These efforts will be vital in determining the true potential of this compound in the fight against antibiotic resistance.

References

Evaluating the Synergistic Potential of Syringopicroside in Combination with Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringopicroside, an iridoid glycoside, has demonstrated notable biological activities, particularly as an antibacterial and anti-inflammatory agent. However, like many natural compounds, its therapeutic efficacy can be limited by factors such as bioavailability and the complexity of biological pathways.[1] This guide explores the potential for enhancing the therapeutic effects of this compound through synergistic combinations with other natural compounds. In the absence of direct published studies on such combinations, this document presents a comparative framework for evaluating a hypothesized synergistic formulation: this compound combined with Piperine, a well-documented natural bioavailability enhancer.[2][3][4][5] The objective is to provide a comprehensive roadmap for preclinical research into this promising combination.

Hypothesized Combination: this compound and Piperine

Rationale for Combination:

  • Enhanced Bioavailability: Iridoid glycosides can exhibit poor oral bioavailability, limiting their systemic effects.[1] Piperine, an alkaloid from black pepper, is known to enhance the bioavailability of various compounds by inhibiting drug-metabolizing enzymes and modulating intestinal transporters.[2][4][5]

  • Potential for Synergistic Efficacy: The combination of natural compounds can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.[6] This can allow for lower effective doses, potentially reducing side effects.

Comparative Data on Therapeutic Efficacy (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of a comparative study between this compound monotherapy and a this compound-Piperine combination therapy.

Table 1: In Vitro Antibacterial Activity against Streptococcus suis

Compound/CombinationMinimum Inhibitory Concentration (MIC) (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound2.56--
Piperine>512--
This compound + Piperine (1:1 ratio)0.64 (this compound)0.25Synergistic

FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Table 2: In Vitro Anti-inflammatory Activity (LPS-stimulated RAW 264.7 Macrophages)

TreatmentNitric Oxide (NO) Production (% of control)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
Control (LPS only)100 ± 8.51500 ± 1202500 ± 210
This compound (10 µM)65 ± 5.2950 ± 801600 ± 150
Piperine (10 µM)85 ± 7.11200 ± 1052100 ± 190
This compound (5 µM) + Piperine (5 µM)40 ± 3.8600 ± 55900 ± 85

Table 3: In Vivo Pharmacokinetic Parameters of this compound in a Rat Model

Treatment GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
This compound (50 mg/kg, oral)150 ± 251.5600 ± 9010
This compound (50 mg/kg) + Piperine (10 mg/kg, oral)450 ± 601.02400 ± 31040

Experimental Protocols

1. In Vitro Antibacterial Synergy Assay (Checkerboard Method)

  • Objective: To determine the synergistic antibacterial effect of this compound and Piperine.

  • Microorganism: Streptococcus suis (ATCC 43765).

  • Methodology:

    • Prepare serial two-fold dilutions of this compound and Piperine in a 96-well microtiter plate.

    • The concentrations should range from 1/32 to 4 times the MIC of each compound.

    • Inoculate each well with a standardized suspension of S. suis to a final concentration of 5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.

2. In Vitro Anti-inflammatory Assay

  • Objective: To evaluate the effect of the combination on the production of inflammatory mediators.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with this compound, Piperine, or the combination for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure nitric oxide (NO) production using the Griess reagent assay.

    • Quantify the levels of IL-6 and TNF-α in the supernatant using commercial ELISA kits.

3. In Vivo Pharmacokinetic Study

  • Objective: To assess the effect of Piperine on the bioavailability of this compound.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Methodology:

    • Fast the rats overnight with free access to water.

    • Divide the rats into two groups: Group A receives an oral gavage of this compound (50 mg/kg). Group B receives an oral gavage of this compound (50 mg/kg) co-administered with Piperine (10 mg/kg).

    • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Proposed Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Synergy_Screening Antibacterial Synergy (Checkerboard Assay) Toxicity Cytotoxicity Assay (e.g., MTT) Synergy_Screening->Toxicity Anti_Inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Anti_Inflammatory->Toxicity Pharmacokinetics Pharmacokinetic Study (Rat Model) Toxicity->Pharmacokinetics Efficacy_Model Efficacy Model (e.g., Bacterial Infection Model) Pharmacokinetics->Efficacy_Model Toxicity_Study Acute Toxicity Study Efficacy_Model->Toxicity_Study Data_Analysis Data Analysis & Interpretation Toxicity_Study->Data_Analysis Start Hypothesis: This compound + Piperine Show Synergy Start->Synergy_Screening Start->Anti_Inflammatory Conclusion Conclusion on Synergistic Potential Data_Analysis->Conclusion

Caption: Proposed workflow for evaluating the synergistic effects of this compound and Piperine.

Hypothesized Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Inhibits NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_p65_nuc->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibition This compound->NFkB_p65_nuc Inhibition Piperine Piperine Piperine->IkB Prevents Degradation

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound and Piperine.

Conclusion

While clinical and preclinical data on the synergistic effects of this compound with other natural compounds are currently unavailable, the theoretical framework presented in this guide provides a strong basis for future research. The combination of this compound with a proven bioavailability enhancer like Piperine holds significant promise for improving its therapeutic potential. The proposed experimental workflow and methodologies offer a structured approach to validate this hypothesis, potentially leading to the development of more effective natural-based therapies for bacterial infections and inflammatory conditions. Further research is warranted to explore these and other potential synergistic combinations of this compound.

References

Safety Operating Guide

Proper Disposal of Syringopicroside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Syringopicroside, a natural product of interest in various research fields.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and handling protocols to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as chemical waste in accordance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • This compound waste, including empty containers, contaminated PPE, and any unused material, should be classified as chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a designated, leak-proof, and sealable container for all this compound waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information about the waste stream.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below. Adherence to this workflow is critical for maintaining a safe laboratory environment.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Place in Labeled, Sealed Container B->C Containment D Store in Designated Waste Area C->D Secure Storage E Contact EHS for Pickup D->E Initiate Disposal F EHS Manages Final Disposal E->F Regulatory Compliance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.